molecular formula C5H5FN2 B1299083 4-Amino-3-fluoropyridine CAS No. 2247-88-3

4-Amino-3-fluoropyridine

Número de catálogo: B1299083
Número CAS: 2247-88-3
Peso molecular: 112.1 g/mol
Clave InChI: UFIKBUVVVGSMGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-3-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIKBUVVVGSMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355751
Record name 4-Amino-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247-88-3
Record name 4-Amino-3-fluoropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-FLUOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y744OES4EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Amino-3-fluoropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-fluoropyridine, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role as an intermediate in the development of therapeutic agents.

Core Properties and Identification

This compound, with the CAS number 2247-88-3 , is a substituted pyridine (B92270) derivative.[1][2][3] Its structure, featuring both an amino group and a fluorine atom, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules. It is also known by its synonym, 3-Fluoro-4-aminopyridine.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. It typically appears as an off-white to light yellow or brown crystalline powder.[2] It exhibits limited solubility in water but is soluble in various organic solvents, including alcohols, ethers, and ketones.

PropertyValueSource(s)
CAS Number 2247-88-3[1][2][3]
Molecular Formula C₅H₅FN₂[1]
Molecular Weight 112.11 g/mol [1]
Appearance Off-white to brown powder/solid; white to light yellow crystalline powder[2]
Melting Point 71-81 °C (range from various sources)[4]
Boiling Point 217.1 °C at 760 mmHg[3]
Density 1.257 g/cm³[3]
Purity ≥96% to ≥97%[1]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
¹H-NMR (300MHz, CDCl₃) δ 8.17 (d, J=3.0, 1H), 8.03 (d, J=5.4, 1H), 6.64 (m, 1H), 4.28 (br s, 1H)
¹³C-NMR Experimental data not readily available in the searched literature. Expected chemical shifts for fluorinated pyridines can be complex due to C-F coupling.
¹⁹F-NMR Experimental data not readily available in the searched literature. The chemical shift would be indicative of a fluorine atom attached to an aromatic pyridine ring.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, as detailed in the following experimental protocol adapted from patent literature. This process involves the formation of a carboxylic acid intermediate from 3-fluoropyridine, followed by amidation and a Hofmann rearrangement.

Experimental Workflow for the Synthesis of this compound```dot

G A 3-Fluoropyridine B Lithiation with LDA (-70°C) A->B C Carboxylation with CO2 B->C D 3-Fluoro-4-pyridinecarboxylic acid C->D E Reaction with Thionyl Chloride D->E F Ammonolysis E->F G 3-Fluoro-4-pyridinecarboxamide F->G H Hofmann Rearrangement (Br2, NaOH) G->H I This compound H->I

Caption: The TGF-β signaling pathway and the inhibitory action of drugs.

Role as an Intermediate for Thrombin Inhibitors

Thrombin is a serine protease that plays a central role in the coagulation cascade and also has signaling roles through protease-activated receptors (PARs). Thrombin inhibitors are vital in the treatment and prevention of thrombotic disorders. The unique structure of this compound is utilized in the design of potent and selective thrombin inhibitors.

G Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR GProtein G-Protein Coupling PAR->GProtein Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GProtein->Signaling Response Cellular Response (e.g., Platelet Aggregation) Signaling->Response Inhibitor Thrombin Inhibitor (derived from This compound) Inhibitor->Thrombin Blocks Active Site

Caption: The thrombin signaling pathway and its inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. [3][4]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of 4-Amino-3-fluoropyridine from 3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a multi-step synthesis route for 4-Amino-3-fluoropyridine, a critical intermediate in the development of novel pharmaceuticals. The synthesis commences with 3-fluoropyridine (B146971) and proceeds through a directed ortho-metalation, carboxylation, amidation, and subsequent Hofmann rearrangement. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication and optimization of this process.

Introduction

This compound is a key building block in medicinal chemistry, serving as an important intermediate in the synthesis of a variety of therapeutic agents, including transforming growth factor-β inhibitors and thrombin inhibitors.[1] The strategic placement of the amino and fluoro groups on the pyridine (B92270) ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This guide outlines a robust and well-documented synthetic pathway starting from commercially available 3-fluoropyridine.

Overall Synthetic Pathway

The synthesis of this compound from 3-fluoropyridine is accomplished in three primary stages:

  • Directed ortho-metalation and Carboxylation: 3-fluoropyridine undergoes deprotonation at the 4-position using a strong base, followed by quenching with carbon dioxide to yield 3-fluoro-4-pyridinecarboxylic acid.

  • Amidation: The resulting carboxylic acid is converted to 3-fluoro-4-pyridinecarboxamide.

  • Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement to furnish the final product, this compound.

A schematic representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement 3-Fluoropyridine 3-Fluoropyridine LDA_CO2 1. LDA, Toluene (B28343), -70°C 2. CO2 3-Fluoropyridine->LDA_CO2 Reagents 3-Fluoro-4-pyridinecarboxylic_Acid 3-Fluoro-4-pyridinecarboxylic Acid LDA_CO2->3-Fluoro-4-pyridinecarboxylic_Acid Product SOCl2_NH3 1. SOCl2, Reflux 2. NH3/THF 3-Fluoro-4-pyridinecarboxylic_Acid->SOCl2_NH3 Reagents 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxamide SOCl2_NH3->3-Fluoro-4-pyridinecarboxamide Product Br2_NaOH Br2, NaOH, H2O, 0-5°C 3-Fluoro-4-pyridinecarboxamide->Br2_NaOH Reagents This compound This compound Br2_NaOH->this compound Final Product

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid

Procedure:

  • To a 250 mL reaction flask, add 60 mL of anhydrous toluene and 5.7 g of diisopropylamine.

  • Cool the mixture to -25°C.

  • Slowly add 22.5 mL of 2.5 M n-butyllithium while maintaining the temperature between -30°C and -25°C for 1.5 hours.

  • Cool the reaction mixture to -70°C and add 5.0 g of 3-fluoropyridine.

  • Maintain the reaction at -70°C for 3 hours.

  • Slowly introduce carbon dioxide gas into the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Add 30 mL of water to the flask.

  • Concentrate the mixture to remove tetrahydrofuran.

  • Adjust the pH of the reaction mixture to 3-5 using 2 M hydrochloric acid, which will result in the formation of a significant amount of solid.

  • Stir the mixture at room temperature for 1 hour.

  • Filter the white solid powder.

  • Dry the collected solid at 45°C for 24 hours to obtain 3-fluoro-4-pyridinecarboxylic acid.[1]

Synthesis of 3-Fluoro-4-pyridinecarboxamide

Procedure:

  • In a 250 mL reaction flask, add 25 mL of thionyl chloride and 5.0 g of 3-fluoro-4-pyridinecarboxylic acid.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.

  • At 0-20°C, add 50 mL of a 25% ammonia (B1221849)/tetrahydrofuran solution to the reaction flask.

  • Stir the mixture at room temperature for 2 hours.

  • Remove excess ammonia gas and solvent to obtain a yellow solid.

  • Add 50 mL of petroleum ether and stir for 1 hour.

  • Filter the pale yellow solid product, 3-fluoro-4-pyridinecarboxamide.[1]

Synthesis of this compound

Procedure:

  • In a 250 mL reaction flask, add 50 mL of water and 5.4 g of sodium hydroxide.

  • Cool the mixture to 0-5°C.

  • Dropwise, add 4.7 g of liquid bromine to the reaction mixture at 0-5°C and stir for 2 hours.

  • Add 5.0 g of 3-fluoro-4-pyridinecarboxamide to the flask.

  • Continue stirring at 0-5°C for 2 hours until all solids have dissolved to yield this compound.[1]

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid

ParameterValueReference
Starting Material3-Fluoropyridine (5.0 g)[1]
Product3-Fluoro-4-pyridinecarboxylic Acid[1]
Yield6.1 g (85%)[1]
Purity98%[1]

Table 2: Synthesis of 3-Fluoro-4-pyridinecarboxamide

ParameterValueReference
Starting Material3-Fluoro-4-pyridinecarboxylic Acid (5.0 g)[1]
Product3-Fluoro-4-pyridinecarboxamide[1]
Yield3.8 g (76%)[1]
Purity97%[1]

Table 3: Synthesis of this compound

ParameterValueReference
Starting Material3-Fluoro-4-pyridinecarboxamide (5.0 g)[1]
ProductThis compound[1]
YieldNot explicitly stated
PurityNot explicitly stated

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from 3-fluoropyridine. The described multi-step process is well-characterized with reported high yields and purities for the intermediate products. The provided experimental procedures and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate. Further optimization of the final Hofmann rearrangement step may be necessary to quantify and maximize the yield and purity of the this compound product.

References

An In-depth Technical Guide on the Molecular Structure and Reactivity of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring, impart distinct reactivity and make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the molecular structure and reactivity of this compound, with a focus on its application in the synthesis of therapeutic agents, particularly as an intermediate for kinase and protease inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 4-position and a fluorine atom at the 3-position. This arrangement of substituents significantly influences the electron distribution within the aromatic ring and its overall chemical behavior.

PropertyValueSource
CAS Number 2247-88-3[1][2]
Molecular Formula C₅H₅FN₂[1][2]
IUPAC Name 3-Fluoropyridin-4-amine
Molecular Weight 112.11 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 78-81 °C[3]
pKa (Predicted) 7.19 ± 0.12
Boiling Point (Predicted) 217.1 ± 20.0 °C
Density (Predicted) 1.257 ± 0.06 g/cm³

Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C2, C5, and C6). However, the strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. Conversely, the fluorine atom at the 3-position makes the C3 and C5 positions susceptible to nucleophilic attack. The amino group can also act as a nucleophile in various reactions.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the this compound ring is challenging due to the deactivating effect of the pyridine nitrogen and the fluorine atom. Reactions such as nitration or halogenation typically require harsh conditions and may lead to a mixture of products or reaction at the more nucleophilic amino group.

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position can be displaced by strong nucleophiles under suitable conditions in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring and the adjacent amino group can facilitate this reaction.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex pharmaceutical intermediates.

  • Suzuki-Miyaura Coupling: The C-X (where X can be a halide) bond of a derivatized this compound can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: The amino group of this compound can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl or heteroaryl halides to form C-N bonds. Alternatively, if the pyridine ring is halogenated, it can be coupled with various amines.

  • Sonogashira Coupling: A halogenated derivative of this compound can be coupled with terminal alkynes via the Sonogashira reaction to introduce alkynyl moieties.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step process starting from 3-fluoropyridine (B146971).[4]

Step 1: Carboxylation of 3-Fluoropyridine

  • To a solution of diisopropylamine (B44863) (5.7 g) in anhydrous toluene (B28343) (60 mL) at -25 °C, slowly add 2.5 M n-butyllithium (22.5 mL) while maintaining the temperature between -30 and -25 °C.

  • Stir the mixture for 1.5 hours at this temperature.

  • Cool the reaction to -70 °C and add 3-fluoropyridine (5.0 g).

  • After stirring for 3 hours at -70 °C, slowly bubble carbon dioxide gas through the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Add water (30 mL) and remove the organic solvent under reduced pressure.

  • Adjust the pH of the aqueous solution to 3-5 with 2 M hydrochloric acid to precipitate a white solid.

  • Stir for 1 hour at room temperature, filter, and dry the solid to obtain 3-fluoro-4-pyridinecarboxylic acid.

Step 2: Amidation of 3-Fluoro-4-pyridinecarboxylic acid

  • To thionyl chloride (25 mL), add 3-fluoro-4-pyridinecarboxylic acid (5.0 g) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.

  • At 0-20 °C, add a 25% ammonia (B1221849) solution in tetrahydrofuran (B95107) (50 mL).

  • Stir at room temperature for 2 hours.

  • Remove excess ammonia and solvent to obtain a yellow solid.

  • Triturate the solid with petroleum ether (50 mL), stir for 1 hour, and filter to yield 3-fluoro-4-pyridinecarboxamide.

Step 3: Hofmann Rearrangement of 3-Fluoro-4-pyridinecarboxamide

  • Prepare a solution of sodium hydroxide (B78521) (5.4 g) in water (50 mL) and cool to 0-5 °C.

  • Slowly add liquid bromine (4.7 g) to the solution while maintaining the temperature at 0-5 °C and stir for 2 hours.

  • Add 3-fluoro-4-pyridinecarboxamide (5.0 g) to the reaction mixture.

  • Stir at 0-5 °C for 2 hours until all solids dissolve, leading to the formation of this compound.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated 4-Aminopyridine (B3432731) Derivative

This protocol is a general guideline for the Suzuki-Miyaura coupling of a halogenated derivative of 4-aminopyridine with an arylboronic acid.[5]

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated 4-aminopyridine derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This is a representative protocol for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for reactions involving this compound.[6][7]

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and the base (e.g., NaOtBu, 2.2 eq.).

  • Add the aryl halide (1.0 eq.) and the amine (1.05 eq.) to the tube.

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Application in Drug Discovery: Targeting Signaling Pathways

This compound is a crucial intermediate in the synthesis of inhibitors targeting key signaling pathways implicated in various diseases, including cancer and thrombosis.[4][8]

TGF-β Signaling Pathway Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[1] Its dysregulation is linked to cancer progression and fibrosis. Small molecule inhibitors of TGF-β receptor kinases are of significant therapeutic interest. This compound serves as a key building block in the synthesis of potent and selective TGF-β type I receptor (ALK5) inhibitors.[9][10]

The general synthetic strategy involves the elaboration of the this compound scaffold to create molecules that can effectively bind to the ATP-binding site of the ALK5 kinase domain, thereby blocking the downstream signaling cascade.

Caption: Synthesis of a TGF-β inhibitor from this compound and its mechanism of action.

Thrombin Signaling Pathway Inhibition

Thrombin is a serine protease that plays a central role in the blood coagulation cascade.[11] Direct thrombin inhibitors are important anticoagulant drugs used to prevent and treat thrombosis. Pyridine-based scaffolds have been explored for the design of potent thrombin inhibitors, and this compound can serve as a starting material for the synthesis of such compounds.[12][13]

The synthetic approach typically involves modifying the this compound core to introduce functionalities that can interact with the active site and exosites of the thrombin enzyme, leading to its inhibition.

Caption: Synthesis of a direct thrombin inhibitor from this compound and its role in the coagulation cascade.

Conclusion

This compound is a synthetically versatile building block with a rich reactivity profile. The presence of both an amino and a fluoro substituent on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. Its demonstrated utility as an intermediate in the preparation of potent inhibitors of key biological targets, such as TGF-β receptor kinases and thrombin, underscores its importance in modern drug discovery and development. Further exploration of the reactivity of this molecule will undoubtedly lead to the discovery of novel therapeutic agents.

References

Spectroscopic and Structural Characterization of 4-Amino-3-fluoropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-fluoropyridine is a substituted pyridine (B92270) derivative of interest in medicinal chemistry and drug development. Its structural features, including the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring, create a unique electronic environment that can influence its chemical reactivity and biological activity. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and the analysis of its interactions in various chemical and biological systems. This technical guide provides an overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for these analytical techniques.

While comprehensive, publicly available datasets for this compound are limited, this guide presents expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy. The provided data tables serve as a template for the presentation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

1.1. Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents, and the spin-spin coupling between adjacent protons and between protons and the fluorine atom will lead to characteristic splitting patterns.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2~8.0 - 8.2Doublet of doublets (dd)J(H-2, H-6) ≈ 2-3 Hz, J(H-2, F-3) ≈ 1-2 Hz
H-5~6.8 - 7.0Doublet of doublets (dd)J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-3) ≈ 4-5 Hz
H-6~7.8 - 8.0Doublet of doublets (dd)J(H-6, H-5) ≈ 8-9 Hz, J(H-6, H-2) ≈ 2-3 Hz
-NH₂~4.0 - 6.0Broad singlet (br s)-

1.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached fluorine and nitrogen atoms, as well as by resonance effects. The carbon signals will also exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).

Carbon Expected Chemical Shift (δ, ppm) Expected C-F Coupling Constant (J, Hz)
C-2~140 - 145²J(C-2, F-3) ≈ 15-20 Hz
C-3~145 - 150¹J(C-3, F-3) ≈ 230-250 Hz
C-4~135 - 140²J(C-4, F-3) ≈ 10-15 Hz
C-5~115 - 120³J(C-5, F-3) ≈ 3-5 Hz
C-6~125 - 130⁴J(C-6, F-3) ≈ 1-3 Hz

1.3. Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluorinated aromatic compounds. It will likely appear as a multiplet due to coupling with the neighboring protons.

Fluorine Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
F-3-130 to -150MultipletJ(F-3, H-2), J(F-3, H-5)

1.4. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to obtain singlets for each carbon. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: A single-pulse experiment, often with proton decoupling, is employed. The spectral width for ¹⁹F NMR can be large, and the chemical shifts are referenced to an external standard like CFCl₃.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C-F bond, and the aromatic C-N and C=C bonds of the pyridine ring.

2.1. Expected IR Spectral Data

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium
1640 - 1600N-H bending (scissoring)Strong
1600 - 1450C=C and C=N stretching (aromatic ring)Medium to Strong
1300 - 1200C-N stretching (aromatic amine)Medium
1250 - 1150C-F stretchingStrong
900 - 650C-H out-of-plane bendingMedium to Strong

2.2. Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following FT-IR methods are common:

  • KBr Pellet Method:

    • Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure (typically several tons) to form a transparent or translucent pellet.

    • Acquire a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

3.1. Expected Mass Spectrometry Data

For this compound (Molecular Weight: 112.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 112. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

m/z Proposed Fragment
112[C₅H₅FN₂]⁺ (Molecular Ion)
95[M - NH₃]⁺
85[M - HCN]⁺
69[M - HCN - F]⁺

3.2. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Multiplicities NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-fluoropyridine is a pivotal building block in medicinal chemistry and drug development, valued for its role in the synthesis of a wide array of pharmaceutical compounds. The fluorine substitution on the pyridine (B92270) ring can significantly influence the physicochemical properties of the parent molecule, affecting its solubility, stability, and metabolic profile. A thorough understanding of these characteristics is paramount for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known solubility and stability properties of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these crucial parameters, enabling researchers to generate precise data tailored to their specific applications.

Physicochemical Properties of this compound

This compound is a white to light-orange crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₅FN₂[1]
Molecular Weight112.11 g/mol [1]
Melting Point71-79 °C[1]
pKa7.19 ± 0.12 (Predicted)[1]
AppearanceWhite to Light yellow to Light orange powder to crystal[1]

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and information from chemical suppliers indicate its solubility profile.

Qualitative Solubility

This compound is reported to be soluble in methanol (B129727).[1][2] It is also described as being soluble in a range of other organic solvents, including alcohols, ethers, and ketones.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a widely accepted and reliable technique. The following protocol outlines the procedure for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the dissolved compound from the undissolved solid, either centrifuge the samples at a high speed or allow them to sediment.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the supernatant using a syringe filter to remove any remaining solid particles. It is advisable to discard the initial portion of the filtrate to prevent any adsorption effects from the filter membrane.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation:

The results should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL or mol/L)
Water25To be determined
Phosphate Buffer (pH 7.4)25To be determined
Methanol25To be determined
Ethanol25To be determined
Dimethyl Sulfoxide (DMSO)25To be determined

Visualization of Solubility Determination Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess this compound to solvent equilibrate Equilibrate on shaker (24-48h) at constant temperature start->equilibrate separate Centrifuge or sediment equilibrate->separate filter Filter supernatant (0.45 µm) separate->filter dilute Dilute filtered solution filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end end calculate->end Solubility Value

Caption: Workflow for determining the thermodynamic solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways.

General Stability and Storage

This compound is generally stable under normal handling and storage conditions.[3] However, it is noted to be both light-sensitive and air-sensitive .[4] Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere.[2][4] In case of fire, thermal decomposition may generate hazardous products including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing. While specific degradation data for this compound is scarce, studies on the related compound 4-aminopyridine (B3432731) have shown degradation under acidic conditions.[5] The presence of the fluorine atom may influence the degradation pathways and rates.

The plausible degradation pathways for this compound under forced conditions include:

  • Hydrolysis: Degradation in aqueous solutions under acidic or basic conditions.

  • Oxidation: Degradation in the presence of an oxidizing agent (e.g., hydrogen peroxide).

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Degradation at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

The following protocol, based on ICH guidelines, can be used to assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and methanol

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store samples under the same conditions as for acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying the mass of the degradants.

Data Presentation:

The results should be tabulated to show the percentage of degradation under each condition.

Stress ConditionTime (days)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl760To be determinedTo be determined
0.1 M NaOH760To be determinedTo be determined
3% H₂O₂725To be determinedTo be determined
Thermal (Solid)1480To be determinedTo be determined
Photostability-25To be determinedTo be determined

Visualization of Forced Degradation Workflow:

G cluster_stress Stress Conditions substance This compound (Solid & Solution) acid Acidic Hydrolysis (HCl) substance->acid base Basic Hydrolysis (NaOH) substance->base oxidation Oxidation (H₂O₂) substance->oxidation thermal Thermal (High Temp) substance->thermal photo Photolytic (ICH Q1B Light) substance->photo analysis Analysis at Time Points (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Degradation Profile & Pathway Identification analysis->outcome

Caption: General workflow for conducting forced degradation studies.

Conclusion

While this compound is a compound of significant interest in drug discovery, publicly available quantitative data on its solubility and stability are limited. The qualitative information indicates its solubility in organic solvents and highlights its sensitivity to light and air. For researchers and drug development professionals, it is imperative to experimentally determine these properties for their specific formulations and applications. The detailed protocols provided in this guide for the shake-flask solubility method and forced degradation studies offer a robust framework for generating the necessary data to support formulation development, regulatory filings, and ensure the overall quality and reliability of drug candidates derived from this versatile building block.

References

A Technical Guide to 4-Amino-3-fluoropyridine: Commercial Availability, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-fluoropyridine, a key building block in medicinal chemistry. It details the commercial availability and purity of this compound, outlines experimental protocols for its analysis, and visualizes its role in relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, ranging from 96% to over 98%, making it suitable for most research and development applications. Key suppliers and their stated purity levels are summarized in the table below.

SupplierCAS NumberStated PurityAvailable Quantities
Sigma-Aldrich2247-88-397%1 g
Chem-Impex2247-88-3≥ 97%Custom Quantities
Santa Cruz Biotechnology2247-88-3≥96%Custom Quantities
TCI2247-88-3>98.0% (GC)1 g, 5 g
BLD Pharm2247-88-3N/ACustom Quantities
ChemicalBook2247-88-399%g to kg
Conier Chem&Pharma2247-88-398%kg

Table 1: Commercial Availability and Purity of this compound. This table provides a summary of major suppliers for this compound, along with their stated purity levels and typically available quantities. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular FormulaC₅H₅FN₂
Molecular Weight112.11 g/mol
Melting Point71-79 °C
Boiling Point217.1±20.0 °C (Predicted)
AppearanceOff-white to brown powder/solid
SolubilitySoluble in Methanol
StorageKeep in dark place, Inert atmosphere, Room temperature

Table 2: Physicochemical Properties of this compound. This table outlines key physical and chemical properties of the compound.

Synthesis and Importance in Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with both an amino group and a fluorine atom, provides a versatile scaffold for chemical modification. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[2]

This compound is a key intermediate in the synthesis of various new drugs, including transforming growth factor-beta (TGF-β) inhibitors and thrombin inhibitors.[1][3] It is also utilized in the development of anti-inflammatory and antimicrobial agents.[4]

A common synthetic route to this compound involves the fluorination of a pyridine N-oxide precursor, followed by reduction. For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which is then converted to this compound via catalytic hydrogenation.[5]

Experimental Protocols for Purity Analysis

Accurate determination of purity is essential for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A typical HPLC method for the analysis of this compound is detailed below.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM NH₄HCO₃, pH 8.0) and an organic solvent (e.g., acetonitrile).[6]

  • Gradient: A typical gradient might start with a low percentage of organic solvent, which is gradually increased to elute the compound of interest and any impurities.[6]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent and filtered before injection.

Workflow for HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Column filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity (%) integrate->purity

Figure 1: Workflow for HPLC Purity Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to confirm its identity and assess its purity.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble, such as Methanol-d₄ (MeOD) or Chloroform-d (CDCl₃).[6]

  • Nuclei: ¹H NMR and ¹³C NMR are standard. ¹⁹F NMR is also highly informative for fluorinated compounds.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum are analyzed to confirm the structure and identify any impurities.

Role in Signaling Pathways: Inhibition of TGF-β Signaling

As an intermediate in the synthesis of TGF-β inhibitors, this compound plays a crucial role in the development of therapeutics targeting this pathway. The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

The diagram below illustrates a simplified representation of the TGF-β signaling pathway and the point of inhibition by a drug derived from this compound.

TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binding SMAD SMAD 2/3 Receptor->SMAD Phosphorylation SMAD4 SMAD 4 SMAD->SMAD4 Complex Formation Nucleus Nucleus SMAD->Nucleus Translocation SMAD4->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Regulation Inhibitor Inhibitor (derived from This compound) Inhibitor->Receptor Inhibition

Figure 2: Simplified TGF-β Signaling Pathway and Point of Inhibition.

Logical Relationship of Key Attributes

The utility of this compound in research and drug development is dependent on a clear understanding of its commercial availability, the ability to verify its purity, and its intended application. The following diagram illustrates the logical flow from sourcing the compound to its successful application.

cluster_sourcing Sourcing cluster_qc Quality Control cluster_application Application Availability Commercial Availability Purity Purity Verification (HPLC, NMR) Availability->Purity Synthesis Synthesis of Bioactive Molecules Purity->Synthesis Screening Biological Screening Synthesis->Screening DrugDev Drug Development Screening->DrugDev

Figure 3: Logical Flow from Sourcing to Application of this compound.

References

The Privileged Scaffolds: A Technical Guide to Key Intermediates in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Their ability to selectively modulate the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. Central to the development of these life-saving drugs is the efficient and scalable synthesis of their core chemical structures. This technical guide provides an in-depth exploration of two key "privileged scaffolds" – 2,4-diaminopyrimidine (B92962) and 4-aminopyrazolo[3,4-d]pyrimidine – that form the foundation of a multitude of approved and investigational kinase inhibitors.

This document will delve into the synthetic methodologies for these core intermediates, present quantitative structure-activity relationship (SAR) data for representative inhibitor classes, and visualize the intricate signaling pathways they target.

The 2,4-Diaminopyrimidine Core: A Versatile Kinase Hinge-Binding Motif

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a highly effective anchor for achieving potent and selective inhibition. This scaffold is a key component in numerous inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Anaplastic Lymphoma Kinase (ALK).[1][2][3]

Quantitative SAR Data for 2,4-Diaminopyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of a selection of 2,4-diaminopyrimidine derivatives against various kinases, highlighting the impact of substitutions on potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
1 JNK215--
2 JNK28--
11c Aurora A-HeLa0.5 - 4.0
22 CDK77.21MV4-11-
KRCA-0445 ALK-H3122-
Experimental Protocol: Synthesis of the 2,4-Diamino-6-chloropyrimidine Intermediate

A common and crucial intermediate for the synthesis of various 2,4-diaminopyrimidine-based kinase inhibitors is 2,4-diamino-6-chloropyrimidine. The following protocol details its preparation from 2,4-diamino-6-hydroxypyrimidine (B22253).

Step 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the flask.

  • Heat the reaction mixture to 97 °C and stir for 17 hours.

  • After cooling, slowly and carefully pour the reaction mixture into ice water.

  • Heat the resulting aqueous solution to 90 °C and stir for 1 hour to hydrolyze any remaining POCl₃.

  • Cool the solution and adjust the pH to 8 with a sodium hydroxide (B78521) solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid (Yield: 85%).

This intermediate can then be further functionalized through nucleophilic aromatic substitution reactions at the C6 position to introduce various side chains, enabling the exploration of the chemical space around the 2,4-diaminopyrimidine core.

The 4-Aminopyrazolo[3,4-d]pyrimidine Core: A Bioisostere of Adenine

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the natural kinase substrate, adenine. This structural mimicry allows for potent and often selective inhibition of a diverse range of kinases. This "privileged scaffold" is found in numerous clinically successful kinase inhibitors, targeting enzymes such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks).

Quantitative SAR Data for 4-Aminopyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The table below presents the inhibitory activities of representative 4-aminopyrazolo[3,4-d]pyrimidine derivatives, demonstrating the scaffold's versatility in targeting different kinase families.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
PP1 Src170--
PP2 Src100--
Compound 63 PI3Kδ1.7--
Compound 11 --UO-31 (Renal)-
Compound 12c --UO-31 (Renal)-
Experimental Protocol: Synthesis of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Core

A general and widely used method for the synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core involves a multi-step sequence starting from malononitrile (B47326).

Step 1: Synthesis of 5-Amino-4-cyanopyrazole

  • In a reaction vessel, condense malononitrile with triethyl orthoformate.

  • Without isolation, treat the intermediate with hydrazine (B178648) hydrate (B1144303) in a one-pot reaction to induce cyclization, affording 5-amino-4-cyanopyrazole.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

  • The 5-amino-4-cyanopyrazole obtained in the previous step is then condensed with formamide (B127407) at elevated temperatures.

  • This reaction leads to the formation of the fused pyrimidine (B1678525) ring, yielding the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine core.

Further modifications, such as halogenation at the 3-position followed by cross-coupling reactions, can be employed to introduce diverse substituents and modulate the inhibitor's pharmacological properties.

Visualizing the Landscape: Signaling Pathways and Synthetic Workflows

To better understand the context in which these key intermediates are utilized, the following diagrams illustrate a representative kinase signaling pathway and the general synthetic workflows for the 2,4-diaminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine cores.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor Kinase Inhibitor (e.g., Pyrimidine-based) Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic kinase signaling cascade and the point of intervention for a kinase inhibitor.

G cluster_synthesis Synthesis of 2,4-Diaminopyrimidine Core Start 2,4-Diamino-6-hydroxypyrimidine Intermediate 2,4-Diamino-6-chloropyrimidine Start->Intermediate POCl3 Final Substituted 2,4-Diaminopyrimidine Kinase Inhibitor Intermediate->Final Nucleophilic Aromatic Substitution G cluster_synthesis Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine Core Start Malononitrile Intermediate1 5-Amino-4-cyanopyrazole Start->Intermediate1 1. Triethyl orthoformate 2. Hydrazine hydrate Intermediate2 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 Formamide Final Substituted 4-Aminopyrazolo[3,4-d]pyrimidine Kinase Inhibitor Intermediate2->Final Further Functionalization

References

The Pivotal Role of 4-Amino-3-fluoropyridine in Modern Agrochemical Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

4-Amino-3-fluoropyridine has emerged as a critical building block in the synthesis of a new generation of high-performing agrochemicals. Its unique structural features, particularly the presence of a fluorine atom and an amino group on the pyridine (B92270) ring, impart desirable physicochemical properties to derivative molecules, leading to enhanced biological activity, improved metabolic stability, and favorable toxicological profiles. This technical guide provides a comprehensive overview of the role of this compound in the development of herbicides, insecticides, and fungicides. It delves into the synthesis of key agrochemical classes derived from this versatile intermediate, presents quantitative data on their biological efficacy, and outlines detailed experimental protocols for their synthesis and bio-assessment. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and concise visual representation of the underlying scientific principles.

Introduction

The escalating global demand for food production necessitates the continuous development of innovative and effective crop protection agents. This compound (CAS No. 2247-88-3) has garnered significant attention in the agrochemical industry as a versatile precursor for the synthesis of novel active ingredients.[1][2][3] The strategic incorporation of the 3-fluoro-4-aminopyridinyl moiety can significantly influence the biological activity and selectivity of the resulting agrochemical. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. The amino group provides a convenient handle for further chemical modifications, allowing for the creation of diverse chemical libraries for biological screening.[1]

This guide will explore the application of this compound in the following key areas of agrochemical development:

  • Herbicides: Primarily focusing on the synthesis and mode of action of picolinic acid derivatives.

  • Insecticides: Investigating its role as a precursor for potent insecticidal compounds, including neonicotinoid analogues and imidazo[4,5-b]pyridine derivatives.

  • Fungicides: Examining its potential in the development of novel fungicides, such as pyridine carboxamide derivatives.

Herbicidal Applications: Picolinic Acid Derivatives

This compound is a key structural component in the synthesis of a class of synthetic auxin herbicides, specifically the 4-amino-picolinates. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.

Synthesis of 4-Amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic Acids

A prominent class of herbicides derived from a fluorinated 4-aminopyridine (B3432731) core are the 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids. The synthesis of these compounds often involves a multi-step process, including the construction of the substituted pyridine ring followed by a key cross-coupling reaction to introduce the aryl group.

A general synthetic pathway is outlined below:

A 4-Amino-3,5,6-trichloro-2-picolinonitrile B Protected 4-Amino-3,5,6-trichloro-2-picolinonitrile A->B Protection C Protected 4-Amino-3,5-dichloro-6-fluoro-2-picolinonitrile B->C Fluorination D 4-Amino-3,5-dichloro-6-fluoro-2-picolinonitrile C->D Deprotection E 4-Amino-3-chloro-5-fluoro-6-(aryl)-2-picolinonitrile D->E Suzuki Coupling F 4-Amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acid E->F Hydrolysis

Caption: General synthesis of 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acids.

Quantitative Herbicidal Activity Data

Numerous studies have demonstrated the potent herbicidal activity of 4-amino-3-chloro-5-fluoro-6-(aryl)-2-picolinic acid derivatives against a range of broadleaf weeds. The substitution pattern on the aryl ring significantly influences the herbicidal efficacy.

Compound IDAryl SubstituentTarget WeedIC50 (µM)Inhibition (%) at 250 µMReference
S060 4-chlorophenylBrassica napus->80%[4]
S062 4-chlorophenyl (difluoromethyl on pyrazole)Brassica napus->80%[4]
S063 4-chlorophenyl (trifluoromethyl on pyrazole)Brassica napus->80%[4]
S190 3-methoxyphenylBrassica napus->80%[4]
S202 4-fluorophenylAmaranthus retroflexus-100%[4]
Mode of Action: Synthetic Auxins

Picolinic acid herbicides act as synthetic auxins. They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes and ultimately, plant death.

cluster_nucleus Nucleus Auxin Picolinic Acid Herbicide SCFTIR1_AFB SCF-TIR1/AFB Complex Auxin->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Insecticidal Applications

The this compound scaffold is also a valuable precursor for the synthesis of novel insecticides, particularly those targeting the insect nervous system.

Imidazo[4,5-b]pyridine Derivatives

Research has shown that imidazo[4,5-b]pyridine derivatives exhibit significant insecticidal activity against a range of pests. While direct synthesis from this compound is a logical synthetic strategy, published examples often start from related pyridine precursors. The general structure of these compounds suggests that this compound could be a key starting material for generating analogues with enhanced insecticidal properties.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of some imidazo[4,5-b]pyridine derivatives against common agricultural pests.

Compound IDTarget PestConcentration (mg/L)Mortality (%)Reference
8n Nilaparvata lugens546.85[5]
10a Mythimna separata1100[5]
10a Plutella xylostella1100[5]
Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulators

Many pyridine-based insecticides act as modulators of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. These compounds bind to the nAChR, mimicking the action of the neurotransmitter acetylcholine (ACh). This leads to the persistent and uncontrolled opening of the ion channel, resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

cluster_synapse Insect Synapse Insecticide Pyridine-based Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Hyperexcitation Hyperexcitation Ion_Channel->Hyperexcitation Continuous Ion Flow Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Mode of action of nAChR modulating insecticides.

Fungicidal Applications

The incorporation of a fluorinated pyridine moiety has shown promise in the development of novel fungicides. Pyridine carboxamides, in particular, have been investigated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

Pyridine Carboxamide Derivatives

While specific examples starting directly from this compound are still emerging in the public domain, the structural similarities to known pyridine carboxamide fungicides suggest its potential as a valuable building block. The synthesis of such compounds would likely involve the acylation of the amino group of this compound with a suitable carboxylic acid derivative.

Quantitative Fungicidal Activity Data

The following table presents the fungicidal activity of some pyridine carboxamide derivatives against various plant pathogens.

Compound IDTarget FungusEC50 (µg/mL)Reference
6d Rhizoctonia cerealis5.11[6]
6j Rhizoctonia cerealis8.14[6]
9ac Rhizoctonia cerealis1.1 - 4.9[7]
9cd Sclerotinia sclerotiorum0.8[7]
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides disrupt the fungal respiratory chain by inhibiting the activity of succinate dehydrogenase (also known as complex II). This blockage of electron transport prevents the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

cluster_mitochondrion Fungal Mitochondrion SDHI Pyridine Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibits Electron_Transport Electron Transport Chain SDH->Electron_Transport Blocks Electron Flow ATP_Production ATP Production Electron_Transport->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Pyridyl Chlorides with Arylboronic Acids [5]

  • To a degassed solution of the 4-amino-3-chloro-5-fluoro-6-substituted picoline derivative (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Biological Assays

Protocol 2: Whole-Plant Greenhouse Assay for Herbicidal Activity [8]

  • Seeds of the target weed species are sown in pots containing a standard potting mix.

  • At the 2-3 true leaf stage, the seedlings are thinned to a uniform number per pot.

  • The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.

  • The herbicide solutions are applied to the plants using a precision bench sprayer calibrated to deliver a specific volume.

  • Control plants are treated with the solvent and surfactant solution only.

  • The treated plants are maintained in a greenhouse under controlled conditions (temperature, humidity, and photoperiod).

  • Herbicidal efficacy is assessed visually at 7, 14, and 21 days after treatment (DAT) by estimating the percentage of growth inhibition or mortality compared to the untreated control.

  • For dose-response studies, the GR₅₀ (the dose causing 50% growth reduction) or LD₅₀ (the dose causing 50% mortality) is calculated using appropriate statistical software.

Protocol 3: Larval Contact Assay for Insecticidal Activity [9][10]

  • Third-instar larvae of the target insect species are used for the assay.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the stock solutions are made to obtain a range of test concentrations.

  • In a multi-well plate, a small volume of each test solution is applied to the bottom of the wells and the solvent is allowed to evaporate, leaving a residue of the test compound.

  • A set number of larvae (e.g., 10-20) are placed in each well.

  • The plates are covered and incubated under controlled conditions.

  • Mortality is recorded at 24, 48, and 72 hours after exposure.

  • The LC₅₀ (the concentration causing 50% mortality) is calculated using probit analysis or other suitable statistical methods.

Protocol 4: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [11]

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten potato dextrose agar (B569324) (PDA) to achieve the desired final concentrations.

  • The agar is poured into Petri dishes and allowed to solidify.

  • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each agar plate.

  • The plates are incubated at an optimal temperature for fungal growth.

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC₅₀ (the effective concentration causing 50% inhibition of mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. Its strategic incorporation into molecules has led to the development of potent herbicides with a synthetic auxin mode of action. Furthermore, its potential as a precursor for novel insecticides and fungicides is an active area of research. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. This guide provides a foundational understanding of the current applications and future potential of this important chemical intermediate in the agrochemical industry.

References

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a pivotal heterocyclic intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2][3] Its strategic substitution pattern, featuring an amino group at the 4-position and a fluorine atom at the 3-position, imparts unique electronic properties and provides versatile handles for further chemical modifications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API), making it a highly sought-after scaffold in modern drug discovery.[2] This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key synthetic methodologies with detailed experimental protocols and comparative quantitative data.

Historical Context and Discovery

While a singular discoverer of this compound is not widely credited in the literature, its emergence is closely tied to the growing interest in fluorinated heterocyclic compounds in medicinal chemistry. The compound began to appear in chemical literature in the early 2000s, primarily as a key intermediate in the development of novel therapeutic agents.[4] Its utility as a building block for kinase inhibitors and other targeted therapies has driven the development of various synthetic routes, each with its own advantages in terms of yield, scalability, and safety.[4][5]

Core Synthetic Strategies

The synthesis of this compound has been approached through several distinct chemical pathways. The most prominent and well-documented methods include a multi-step synthesis commencing from 3-fluoropyridine (B146971), the reduction of a nitropyridine precursor, and a route involving the fluorination of a pyridine (B92270) N-oxide derivative. Each of these strategies is detailed below.

Multi-step Synthesis from 3-Fluoropyridine

A comprehensive, multi-step synthesis starting from the readily available 3-fluoropyridine has been detailed in the patent literature, specifically in Chinese patent CN101863829A.[6] This pathway involves a sequence of reactions: carboxylation, amidation, and a Hofmann rearrangement to install the amino group.

Experimental Workflow:

3-Fluoropyridine 3-Fluoropyridine 3-Fluoro-4-pyridinecarboxylic Acid 3-Fluoro-4-pyridinecarboxylic Acid 3-Fluoropyridine->3-Fluoro-4-pyridinecarboxylic Acid 1. n-BuLi, CO2 2. HCl 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxylic Acid->3-Fluoro-4-pyridinecarboxamide 1. SOCl2 2. NH3·H2O This compound This compound 3-Fluoro-4-pyridinecarboxamide->this compound NaOH, Br2 (Hofmann Rearrangement)

Caption: Synthesis of this compound from 3-Fluoropyridine.

Quantitative Data Summary:

StepReactantsReagents & ConditionsProductYield (%)Purity (%)Reference
Carboxylation3-Fluoropyridine1. n-Butyllithium, Diisopropylamine (B44863), Toluene (B28343), -70°C2. CO23. HCl3-Fluoro-4-pyridinecarboxylic Acid8598[6]
Amidation3-Fluoro-4-pyridinecarboxylic Acid1. Thionyl chloride, reflux2. 25% Ammonia (B1221849)/THF solution3-Fluoro-4-pyridinecarboxamide7697[6]
Hofmann Rearrangement3-Fluoro-4-pyridinecarboxamideSodium hydroxide (B78521), Bromine, 0-5°CThis compound--[6]

Detailed Experimental Protocols:

  • Step 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid [6] In a 250 ml reaction flask, 60 ml of anhydrous toluene and 5.7 g of diisopropylamine are added. The mixture is cooled to -25°C, and 22.5 ml of 2.5 M n-butyllithium is slowly added, maintaining the temperature between -30 to -25°C for 1.5 hours. The reaction is then cooled to -70°C, and 5.0 g of 3-fluoropyridine is added. The mixture is stirred at -70°C for 3 hours, after which carbon dioxide gas is slowly introduced. The reaction is allowed to warm to room temperature. 30 ml of water is added, and the tetrahydrofuran (B95107) is removed by concentration. The pH of the solution is adjusted to 3-5 with 2 mol/L hydrochloric acid, leading to the precipitation of a solid. The mixture is stirred at room temperature for 1 hour, and the white solid powder is collected by filtration. The product is dried at 45°C for 24 hours to yield 6.1 g of 3-fluoro-4-pyridinecarboxylic acid.

  • Step 2: Synthesis of 3-Fluoro-4-pyridinecarboxamide [6] To a 250 ml reaction flask, 25 ml of sulfonyl chloride and 5.0 g of 3-fluoro-4-pyridinecarboxylic acid are added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the excess sulfonyl chloride is removed under reduced pressure. At 0-20°C, 50 ml of a 25% ammonia/tetrahydrofuran solution is added. The mixture is stirred at room temperature for 2 hours. Excess ammonia and solvent are removed to yield a yellow solid. 50 ml of petroleum ether is added, and the mixture is stirred for 1 hour. The pale yellow solid product, 3-fluoro-4-pyridinecarboxamide (3.8 g), is collected by filtration.

  • Step 3: Synthesis of this compound (Hofmann Rearrangement) [6] In a 250 ml reaction flask, 50 ml of water and 5.4 g of sodium hydroxide are added and cooled to 0-5°C. 4.7 g of liquid bromine is added dropwise at this temperature, and the mixture is stirred for 2 hours. 5.0 g of 3-fluoro-4-pyridinecarboxamide is then added, and the stirring is continued at 0-5°C for 2 hours until all solids dissolve, yielding the final product.

Reduction of 3-Fluoro-4-nitropyridine (B80604)

A common and straightforward method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-fluoro-4-nitropyridine.[4] This reduction can be achieved through various methods, with catalytic hydrogenation being a prevalent choice.

Experimental Workflow:

3-Fluoro-4-nitropyridine 3-Fluoro-4-nitropyridine This compound This compound 3-Fluoro-4-nitropyridine->this compound Reduction (e.g., H2, Pd/C)

Caption: Synthesis of this compound via Reduction.

Quantitative Data Summary:

StepReactantsReagents & ConditionsProductYield (%)Reference
Reduction3-Fluoro-4-nitropyridineCatalytic hydrogenation or reducing agents like SnCl2This compoundNot specified[4]

Detailed Experimental Protocol:

A detailed experimental protocol from a primary literature source for the non-radioactive synthesis via this specific route was not explicitly found in the provided search results. However, a general procedure would involve dissolving 3-fluoro-4-nitropyridine in a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate) and subjecting it to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] Alternatively, chemical reducing agents like tin(II) chloride (SnCl2) in an acidic medium can be employed.[4] The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), and upon completion, the product would be isolated and purified.

Synthesis via Fluorination of a Pyridine N-oxide

A more recent and innovative approach involves the nucleophilic aromatic substitution (SNA) of a pyridine N-oxide precursor, followed by reduction.[1][7] This method has been particularly explored for the synthesis of radiolabeled [¹⁸F]3-fluoro-4-aminopyridine. The N-oxide group activates the pyridine ring for nucleophilic attack and can be readily removed in a subsequent step.

Experimental Workflow:

3-Bromo-4-nitropyridine (B1272033) N-oxide 3-Bromo-4-nitropyridine N-oxide 3-Fluoro-4-nitropyridine N-oxide 3-Fluoro-4-nitropyridine N-oxide 3-Bromo-4-nitropyridine N-oxide->3-Fluoro-4-nitropyridine N-oxide TBAF, DMSO, 25°C This compound This compound 3-Fluoro-4-nitropyridine N-oxide->this compound H2, 10% Pd/C, MeOH, 25°C

Caption: Synthesis from 3-Bromo-4-nitropyridine N-oxide.

Quantitative Data Summary:

StepReactantsReagents & ConditionsProductYield (%)Reference
Nucleophilic Fluorination3-Bromo-4-nitropyridine N-oxide0.5 eq. TBAF, DMSO, 25°C, 5 min3-Fluoro-4-nitropyridine N-oxide37[1]
Catalytic Hydrogenation3-Fluoro-4-nitropyridine N-oxide3 mg of 10% Pd/C, 1 atm H₂, MeOH, 25°C, 10 minThis compoundQuantitative[1]

Detailed Experimental Protocols:

  • Step 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide [1] To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous dimethylsulfoxide (DMSO), 0.5 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are added. The reaction is carried out at 25°C for 5 minutes to produce 3-fluoro-4-nitropyridine N-oxide.

  • Step 2: Synthesis of this compound [1] 3-Fluoro-4-nitropyridine N-oxide is dissolved in methanol (MeOH). 3 mg of 10% palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at 25°C for 10 minutes. This catalytic hydrogenation quantitatively yields this compound.

Conclusion

The synthesis of this compound has evolved to meet the demands of the pharmaceutical and agrochemical industries for complex, fluorinated building blocks. While its initial discovery is not attributed to a single event, its importance has grown steadily since the early 2000s. The synthetic routes outlined in this guide, from the multi-step approach starting with 3-fluoropyridine to the more direct methods involving reduction of a nitropyridine or fluorination of an N-oxide, provide chemists with a range of options to access this valuable intermediate. The choice of a particular synthetic pathway will depend on factors such as the desired scale, available starting materials, and safety considerations. The continued development of efficient and scalable syntheses for this compound will undoubtedly fuel further innovation in the design and creation of novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Amino-3-fluoropyridine with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors. 4-Amino-3-fluoropyridine is a valuable building block, and its coupling with various aryl boronic acids provides access to a diverse array of 4-amino-3-arylpyridine derivatives. The presence of the fluorine atom can favorably modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl boronic acids, including representative reaction conditions and a summary of expected outcomes. The methodologies are based on established procedures for similar heterocyclic couplings.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, the C-F bond of this compound is generally less reactive than a C-Br or C-I bond, thus the reaction often proceeds at the position of a pre-installed bromo or iodo group, or via activation of the C-F bond under specific conditions) and an organoboron compound, such as a boronic acid or its ester. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Data Presentation: Representative Suzuki Coupling of 4-Amino-3-halopyridines

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-amino-3-halopyridines with various aryl boronic acids. While specific data for this compound is limited in publicly available literature, the data presented for analogous 3-bromo and 3-chloro aminopyridines provide a strong predictive framework for reaction outcomes.

Entry4-Amino-3-halopyridineAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Amino-3-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10012~85
24-Amino-3-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane (B91453)/H₂O9016~90
34-Amino-3-bromopyridine4-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1108~92
44-Amino-3-chloropyridinePhenylboronic acidXPhos Pd G2 (2)-K₃PO₄2-Butanol10024~75
54-Amino-3-chloropyridine3-Anisylboronic acidRuPhos Pd G3 (3)-K₂CO₃1,4-Dioxane/H₂O11018~80

Note: The yields are approximate and can vary based on the specific reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling of this compound with an aryl boronic acid. Optimization may be necessary for specific substrates.

Materials
  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Standard laboratory glassware (Schlenk flask or microwave vial, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate or oil bath/microwave reactor

  • Ethyl acetate (B1210297), water, brine for workup

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

General Protocol for Conventional Heating
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-arylpyridine.

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.

  • Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.2-0.5 M.

  • Sealing: Seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps (6-10) as described in the conventional heating protocol.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow reagents Reagents (this compound, Aryl Boronic Acid, Base, Catalyst, Ligand) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Degassed Solvent solvent->setup heating Heating (Conventional or Microwave) setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Continue if incomplete workup Work-up (Extraction & Washing) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Pure Product (4-Amino-3-arylpyridine) purification->product Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² (Product) pd_complex2->product reductive_elimination Reductive Elimination r1x R¹-X (4-Amino-3-X-Py) r2b R²B(OH)₂ (Aryl Boronic Acid) + Base

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-3-fluoropyridine with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Amino-3-fluoropyridine with various anilines. The resulting N-aryl-3-fluoropyridin-4-amine scaffolds are of significant interest in medicinal chemistry due to the prevalence of the aminopyridine moiety in biologically active compounds. The fluorine substituent can further modulate the physicochemical properties of the target molecules, such as metabolic stability and binding affinity.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex.

  • Amine Coordination and Deprotonation: The aniline (B41778) coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated.

The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with electron-rich and potentially coordinating substrates like this compound.

Experimental Protocols

This section outlines a general procedure for the Buchwald-Hartwig amination of this compound with anilines. The conditions provided are a starting point and may require optimization for specific aniline coupling partners.

Materials and Reagents:

  • This compound

  • Substituted aniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed Pd-ligand complex)

  • Phosphine (B1218219) ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents) under an inert atmosphere.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the substituted aniline (1.1-1.5 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoropyridin-4-amine.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of substituted anilines. The data is based on typical outcomes for similar aminopyridine substrates reported in the literature.[1]

EntryAnilinePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001285-95
24-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane1101880-90
34-ChloroanilinePd₂(dba)₃ (2.5)BrettPhos (5)K₂CO₃ (2.0)Toluene1102475-85
43,5-DimethylanilinePd(OAc)₂ (3)Xantphos (6)NaOtBu (1.5)Dioxane1001688-98
52-FluoroanilinePd₂(dba)₃ (3)RuPhos (6)Cs₂CO₃ (2.0)Toluene1102470-80
64-(Trifluoromethyl)anilinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.5)Dioxane1001265-75

Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Oven-dried Schlenk Flask reagents Add Pd Precatalyst, Ligand, and Base start->reagents reactants Add this compound and Aniline reagents->reactants solvent Add Anhydrous Solvent reactants->solvent heat Heat to 80-110 °C under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure N-aryl-3-fluoro- 4-aminopyridine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)(L)n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(L)n(R₂NH)]+X⁻ pd2_halide->pd2_amine + R₂NH pd2_amido Ar-Pd(II)(L)n(NR₂) pd2_amine->pd2_amido - Base-H+X⁻ pd2_amido->pd0 Regeneration product Ar-NR₂ pd2_amido->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the versatile reactivity of the amino group and the pyridine (B92270) core. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this scaffold, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings.

The presence of the fluorine atom ortho to the 4-amino group can influence the reactivity of the pyridine ring, while the amino group itself can act as a coordinating ligand to the palladium catalyst, sometimes complicating the reaction outcome. The protocols provided herein are based on established methodologies for similar substrates and aim to provide a robust starting point for reaction optimization.

General Experimental Workflow

A typical workflow for a palladium-catalyzed cross-coupling reaction involving this compound is outlined below. Careful control of the inert atmosphere is crucial for the success of these reactions.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Workup and Purification prep_reagents Prepare/Degas Reagents: - this compound - Coupling Partner - Solvent - Base setup Assemble Reaction: - Add solids (catalyst, ligand, base) - Add this compound - Add solvent and coupling partner - Purge with inert gas prep_reagents->setup Under Inert Atmosphere monitor Heat and Monitor: - Heat to specified temperature - Monitor by TLC or LC-MS setup->monitor workup Workup: - Quench reaction - Aqueous extraction monitor->workup Upon Completion purify Purification: - Column chromatography - Recrystallization workup->purify

General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at positions where a halide (e.g., Br or I) is present. Due to the challenge of halogenating the this compound ring, a common strategy involves starting with a pre-halogenated precursor.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated 4-Aminopyridine (B3432731) Derivatives

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Amino-3-bromo-pyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012~85
24-Amino-3-chloro-pyridinePhenylboronic acidPdCl₂(dppf) (3)-K₃PO₄Dioxane10016~92

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for a generic Suzuki-Miyaura coupling with a halogenated 4-aminopyridine derivative.

Materials:

  • Halogenated 4-aminopyridine (e.g., 4-amino-3-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated 4-aminopyridine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar' Base (e.g., OH-) Base (e.g., OH-) Base (e.g., OH-)->Ar-Pd(II)-OR'

Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of this compound. The choice of ligand is critical for achieving high yields and functional group tolerance.[1]

Data Presentation: Buchwald-Hartwig Amination of Halogenated Pyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11024~75
24-BromopyridineMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene10018~90

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a halogenated 4-aminopyridine derivative.

Materials:

  • Halogenated 4-aminopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the halogenated 4-aminopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of alkynyl moieties onto the this compound scaffold. A related procedure for a 6-bromo-3-fluoro-2-cyanopyridine has been reported and can be adapted.

Data Presentation: Sonogashira Coupling of a Related Fluoropyridine

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15 mol%)CuI (30 mol%)Et₃NTHF/Et₃NRT16High

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from the coupling of a related bromofluoropyridine.

Materials:

  • Halogenated 4-aminopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, DIPEA, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated 4-aminopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback.

Experimental Protocol: General Stille Coupling

This is a general protocol that can be adapted for this compound derivatives.

Materials:

  • Halogenated 4-aminopyridine (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

Procedure:

  • In a flame-dried flask under inert atmosphere, dissolve the halogenated 4-aminopyridine and organostannane in the solvent.

  • Add the palladium catalyst.

  • Heat the mixture to the required temperature (often 80-120 °C).

  • Monitor the reaction progress.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Heck Reaction

The Heck reaction forms a C-C bond between an alkene and an aryl halide. This reaction can be used to introduce alkenyl substituents to the this compound core.

Experimental Protocol: General Heck Reaction

This general protocol can be optimized for specific substrates.

Materials:

  • Halogenated 4-aminopyridine (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • Combine the halogenated 4-aminopyridine, palladium catalyst, ligand, and base in a Schlenk flask under an inert atmosphere.

  • Add the alkene and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a versatile platform for the derivatization of this compound. The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for each specific substrate combination. These protocols offer a solid foundation for researchers to explore the synthesis of novel and complex molecules based on the this compound scaffold for applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically detailing the nucleophilic aromatic substitution (SNAr) of 4-Amino-3-fluoropyridine is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of SNAr reactions on analogous fluorinated pyridine (B92270) systems. The provided reaction conditions are predictive and should be considered as starting points for optimization.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 3-position, activated by the electron-withdrawing effect of the pyridine nitrogen, makes this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, providing a versatile platform for the synthesis of novel pyridine derivatives as potential therapeutic agents. The amino group at the 4-position can modulate the reactivity of the pyridine ring and can also serve as a handle for further synthetic transformations.

This document provides generalized protocols and predicted experimental conditions for the nucleophilic aromatic substitution of this compound with various O-, N-, and S-nucleophiles.

Reaction Mechanism

The nucleophilic aromatic substitution of this compound is expected to proceed through a bimolecular addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride (B91410) ion.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, nucleophile, base, and solvent in a reaction vessel. B Heat the reaction mixture to the specified temperature and stir for the designated time. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and quench if necessary. C->D Upon completion E Perform aqueous work-up and extract with an organic solvent. D->E F Dry the organic layer and concentrate under reduced pressure. E->F G Purify the crude product by column chromatography, recrystallization, or distillation. F->G

Application Notes and Protocols for the Synthesis of N-substituted-3-amino-4-halopyridines and their use in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-substituted-3-amino-4-halopyridines, which are crucial building blocks for the creation of diverse and biologically active heterocyclic compounds. The protocols detailed below are based on established and efficient methodologies, offering a robust starting point for research and development in medicinal chemistry and materials science.

Introduction

N-substituted-3-amino-4-halopyridines are valuable synthetic intermediates, primarily due to their utility in constructing fused heterocyclic systems.[1] The arrangement of the amino and halo substituents allows for a variety of cyclization strategies to form five- and six-membered rings fused to the pyridine (B92270) core. Direct synthesis of these compounds can be challenging due to the electronic nature of the pyridine ring, which often leads to difficulties in standard reductive amination and base-promoted alkylation reactions.[1] However, a high-yielding protocol involving a sequential Boc-removal and reductive amination has been developed, providing reliable access to a wide range of these important precursors.[1]

The resulting fused heterocycles, particularly imidazo[4,5-c]pyridines, have garnered significant interest in drug discovery due to their diverse biological activities.[2][3] These activities include roles as kinase inhibitors, PARP inhibitors, and potential anticancer agents.[2][4]

Synthesis of N-substituted-3-amino-4-halopyridines

A robust and efficient one-pot protocol for the synthesis of N-substituted-3-amino-4-halopyridines proceeds through the sequential Boc-deprotection of an N-Boc-3-amino-4-halopyridine precursor followed by reductive amination with a carbonyl compound.[1] This method is advantageous as it often provides the product in high purity without the need for chromatographic separation.[1]

Experimental Workflow

The general workflow for this synthesis is depicted below. It involves the acid-mediated removal of the Boc protecting group, followed by the in-situ formation of an imine with an aldehyde or ketone, which is then reduced to the desired N-substituted amine.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Reductive Amination cluster_2 Workup & Purification A N-Boc-3-amino-4-halopyridine C Pyridinium (B92312) Trifluoroacetate (B77799) Salt (Intermediate) A->C TFA (10 equiv) B Trifluoroacetic Acid (TFA) B->C F N-substituted-3-amino-4-halopyridine (Product) C->F 1. Carbonyl (2 equiv) 2. NaBH(OAc)3 (2 equiv) D Carbonyl Compound (Aldehyde/Ketone) D->F E Sodium Triacetoxyborohydride (B8407120) E->F G Quench with NaOH(aq) F->G H Extraction with DCM G->H I Purification (if necessary) H->I

Sequential Boc-deprotection and reductive amination workflow.
Key Experimental Protocols

General Procedure for the Synthesis of N-substituted-3-amino-4-halopyridines: [1]

To a round-bottom flask equipped with a magnetic stir bar, the N-Boc-3-amino-4-halopyridine (1.0 equiv) is added. Neat trifluoroacetic acid (TFA, 10.0 equiv) is then added via syringe. Caution: This results in vigorous gas evolution and an exothermic reaction. The removal of the Boc group is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude oil is dissolved in ethyl acetate (B1210297) and concentrated in vacuo three times to yield the solid pyridinium trifluoroacetate salt.

The salt is then dissolved in dichloromethane (B109758) (DCM, 0.5 M), and the corresponding carbonyl compound (aldehyde or ketone, 2.0 equiv) is added to the slurry. The mixture is stirred for 1 hour, after which sodium triacetoxyborohydride (2.0 equiv) is added. The reduction is allowed to proceed for 1 hour. The reaction is then quenched with a 20% (w/v) aqueous solution of sodium hydroxide (B78521) and extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-substituted-3-amino-4-halopyridine. Further purification can be performed by column chromatography or recrystallization if necessary.

Summary of Quantitative Data

The following table summarizes the yields for the synthesis of various N-substituted-3-amino-4-chloropyridines using the general protocol described above.

ProductR-groupYield (%)
1 Benzyl83
2 4-Nitrobenzyl91
3 Cinnamyl76
4 4-Phenylbenzyl87

Applications in Heterocyclic Synthesis

N-substituted-3-amino-4-halopyridines are versatile precursors for a range of fused heterocyclic systems. The most common application is the synthesis of imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry.

Synthesis of Imidazo[4,5-c]pyridines

A selective synthesis of N-substituted imidazo[4,5-c]pyridines can be achieved through a palladium-catalyzed tandem amidation/cyclization of N-substituted-3-amino-4-halopyridines.[2] This method provides a regioselective route to these important scaffolds.

G A N-substituted-3-amino-4-halopyridine E N-substituted-imidazo[4,5-c]pyridine A->E B Amide/Carbamate Source B->E Pd-catalyzed Amidation C Palladium Catalyst C->E Catalyst D Base D->E Base

General scheme for imidazo[4,5-c]pyridine synthesis.

Biological Significance and Signaling Pathways

Derivatives of imidazo[4,5-c]pyridines and related fused pyridine heterocycles have been shown to inhibit various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[3][5] One of the key signaling pathways often implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[5] Certain imidazopyridine derivatives have been found to inhibit components of this pathway.[5]

The PI3K/AKT/mTOR Signaling Pathway and its Inhibition

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by imidazopyridine-based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Imidazopyridine-based Kinase Inhibitor Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

References

Application Notes and Protocols: The Strategic Use of 4-Amino-3-fluoropyridine in the Synthesis of Potent FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors utilizing 4-Amino-3-fluoropyridine as a key synthetic intermediate. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutics for diseases driven by aberrant FLT3 signaling, such as Acute Myeloid Leukemia (AML).

Introduction

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and contributing to a poor prognosis.[2] Consequently, FLT3 has emerged as a critical therapeutic target for AML.

Small molecule inhibitors that target the ATP-binding site of the FLT3 kinase have shown significant promise in the treatment of FLT3-mutated AML.[3] Among the various scaffolds used to construct these inhibitors, the substituted pyridine (B92270) ring has proven to be a valuable component. This compound, in particular, serves as a crucial building block in the synthesis of a class of potent urea-based FLT3 inhibitors. The presence of the fluorine atom at the 3-position can significantly influence the inhibitor's binding affinity, selectivity, and pharmacokinetic properties.[4]

This document details the application of this compound in the synthesis of a representative FLT3 inhibitor, AST-487, and provides relevant biological data and experimental protocols.

FLT3 Signaling Pathway

The FLT3 signaling pathway is a complex network that regulates key cellular processes. Upon binding of its ligand (FL), the FLT3 receptor dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which ultimately promote cell proliferation and survival while inhibiting apoptosis.[1][5][6] In FLT3-mutated AML, this pathway is constitutively active, driving leukemogenesis.[2]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Caption: The FLT3 signaling cascade.

Quantitative Data of a Representative FLT3 Inhibitor: AST-487

AST-487 is a potent and selective FLT3 inhibitor synthesized using this compound. Its biological activity has been evaluated in various assays, and the key quantitative data is summarized in the table below.

CompoundTargetIC50 (nM)Cell LineGI50 (nM)Reference
AST-487 FLT32MV4-111[7]
FLT3 (D835Y)10Ba/F3-ITD-D835Y55[7]
c-KIT180--[7]
PDGFRβ240--[7]

Experimental Protocols

Synthesis of AST-487 (N-(3-fluoropyridin-4-yl)-N'-(4-(piperazin-1-yl)phenyl)urea)

The synthesis of AST-487 involves a key step where this compound is reacted with an isocyanate intermediate. The following protocol is a representative procedure adapted from general methods for the synthesis of urea (B33335) derivatives.[8][9]

Step 1: Synthesis of 1-(4-isocyanatophenyl)piperazine

A solution of 1-(4-aminophenyl)piperazine (B1268280) (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is added dropwise to a solution of triphosgene (B27547) (0.4 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate intermediate, which is typically used in the next step without further purification.

Step 2: Urea Formation

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added the crude 1-(4-isocyanatophenyl)piperazine (1.1 eq) from the previous step. The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC. Upon completion, the resulting precipitate is collected by filtration, washed with THF, and dried under vacuum to afford AST-487 as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product A 1-(4-aminophenyl)piperazine Step1 Step 1: Isocyanate Formation (DCM, 0°C to rt) A->Step1 B Triphosgene B->Step1 C This compound Step2 Step 2: Urea Formation (THF, rt) C->Step2 Step1->Step2 Crude Intermediate D AST-487 Step2->D

Caption: Synthetic workflow for AST-487.

In Vitro FLT3 Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against FLT3 kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A general protocol is outlined below:

  • Reagents and Materials: Recombinant human FLT3 kinase, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compound in kinase buffer. b. In a 96-well plate, add the FLT3 enzyme, the substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (GI50 Determination)

The antiproliferative activity of the compounds can be assessed using a cell-based assay with a FLT3-dependent cell line, such as MV4-11.

  • Cell Line: MV4-11 (human B-myelomonocytic leukemia cell line, harbors FLT3-ITD mutation).

  • Procedure: a. Seed MV4-11 cells in a 96-well plate at a suitable density. b. Add serial dilutions of the test compound to the wells. c. Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2. d. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. e. Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) of the this compound Moiety

The this compound moiety plays a critical role in the activity of urea-based FLT3 inhibitors. The following diagram illustrates the key structural features and their contribution to the inhibitor's potency and selectivity.

SAR_Diagram cluster_scaffold Core Scaffold cluster_features Key Structural Features cluster_contribution Contribution to Activity Scaffold This compound Amino 4-Amino Group Scaffold->Amino Fluorine 3-Fluoro Group Scaffold->Fluorine Pyridine Pyridine Ring Scaffold->Pyridine Contribution Potent FLT3 Inhibition & Favorable PK Properties Amino->Contribution Forms key hydrogen bond with the kinase hinge region Fluorine->Contribution Enhances binding affinity and metabolic stability Pyridine->Contribution Acts as a bioisostere for other hinge-binding motifs

Caption: SAR of the this compound moiety.

The 4-amino group is crucial for forming a key hydrogen bond interaction with the hinge region of the FLT3 kinase domain, a common feature of type I kinase inhibitors.[10] The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the inhibitor.[4] The pyridine ring itself serves as a versatile scaffold that can be readily modified to optimize potency and selectivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective FLT3 inhibitors. The protocols and data presented in these application notes demonstrate its utility in the development of targeted therapies for FLT3-driven malignancies. The strategic incorporation of the fluorinated pyridine moiety can lead to inhibitors with improved efficacy and drug-like properties, offering a promising avenue for future drug discovery efforts in the field of oncology.

References

Application Notes and Protocols: The Role of 4-Amino-3-fluoropyridine in the Synthesis of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of fluorinated pyridine (B92270) moieties, particularly 4-Amino-3-fluoropyridine, in the design and synthesis of potent Aurora kinase inhibitors. This document outlines the rationale for their use, presents relevant biological data, and provides detailed experimental protocols for the synthesis of key inhibitor scaffolds.

Aurora kinases are a family of serine/threonine kinases that are crucial regulators of mitosis. Their overexpression is a common feature in many human cancers, making them compelling targets for the development of novel anticancer therapies. The incorporation of a fluorinated pyridine ring, such as this compound, into inhibitor structures can significantly modulate their electronic properties, potentially enhancing binding affinity, selectivity, and overall pharmacological profiles.

Data Presentation: Biological Activity of Fluorinated Pyridine-Containing Aurora Kinase Inhibitors

The following table summarizes the biological activity of representative Aurora kinase inhibitors that feature a fluorinated phenyl or pyridine moiety. This data provides a benchmark for the potency of such compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineCell Proliferation IC50 (nM)Key Structural Feature
VX-680 Aurora A- (Ki = 0.7)Multiple15 - 1302-substituted quinazoline
Aurora B- (Ki = 18)
Aurora C- (Ki = 4.6)
SNS-314 Aurora A9HCT1169 - 60 (inhibition of Histone H3 phosphorylation)2-aminobenzimidazole bioisostere
Aurora B31
Aurora C3
R763 Aurora A4Colo205, MiaPaCa-2, HeLa, MV4-112 - 8Imidazole-vinyl-pyrimidine scaffold
Aurora B4.8
Aurora C6.8
ENMD-2076 Aurora A-HCT11625 - 700Imidazole-vinyl-pyrimidine scaffold
Flt33
Compound 13 Aurora A< 200 (inhibition of proliferation)High-MYC expressing SCLC cell lines< 200(S)-(4-chloro-2-fluorophenyl) moiety
Compound 20 Aurora A> 100--6-chloro-2-fluoropyridine-3-carbonyl moiety

Data adapted from multiple sources on related Aurora kinase inhibitors. The inhibitory activity of novel analogs would require experimental determination.[1][2][3]

Experimental Protocols

The synthesis of Aurora kinase inhibitors containing a fluorinated pyridine moiety can be achieved through various synthetic routes. Below are two detailed protocols for key coupling reactions commonly employed in the synthesis of pyrimidine-based kinase inhibitors. While a direct synthesis using this compound is not explicitly detailed in the provided search results, these protocols can be adapted for its use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a chloro-pyrimidine scaffold with a suitable fluoropyridine boronic acid, such as 2-Fluoropyridine-3-boronic acid.[4] This is a versatile method for creating a carbon-carbon bond between the pyrimidine (B1678525) core and the pyridine ring.

Materials:

  • Chloro-pyrimidine scaffold (1.0 eq)

  • Fluoropyridine boronic acid (e.g., 2-Fluoropyridine-3-boronic acid) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the chloro-pyrimidine scaffold, the fluoropyridine boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this process three times).

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Protocol 2: Amide Coupling for the Synthesis of a Pyridine-Containing Inhibitor

This protocol is based on the synthesis of an analog of compound 20, which features an amide linkage between the pyrimidine core and a fluorinated pyridine.[2][3]

Materials:

  • Amine-functionalized pyrimidine core (1.0 eq)

  • 6-chloro-2-fluoropyridine-3-carboxylic acid (or a similar activated carboxylic acid) (1.1 eq)

  • Coupling agent (e.g., T3P, HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., Triethylamine, DIPEA) (2.0 - 3.0 eq)

  • Solvent (e.g., DMF, Dichloromethane)

Procedure:

  • Dissolve the amine-functionalized pyrimidine core in the chosen solvent in a dry reaction flask.

  • Add the base to the solution and stir.

  • In a separate flask, dissolve the 6-chloro-2-fluoropyridine-3-carboxylic acid and the coupling agent in the solvent.

  • Add the carboxylic acid/coupling agent solution dropwise to the amine solution at room temperature.

  • Stir the reaction mixture for 16 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to yield the final inhibitor.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Aurora kinase inhibition and the synthesis of inhibitors.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_Mitosis Mitosis Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Centrosome_Duplication->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Mitotic_Entry Mitotic Entry Aurora_A->Mitotic_Entry Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Aurora_B Aurora B Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Mitotic_Arrest Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Synthesis_Workflow General Synthetic Workflow for Pyrimidine-Based Inhibitors Starting_Materials Starting Materials (e.g., Dichloropyrimidine, Aminopyrazole) Pyrimidine_Core Synthesis of Substituted Pyrimidine Core Starting_Materials->Pyrimidine_Core Coupling Coupling Reaction (Suzuki or Amide) Pyrimidine_Core->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor Fluoropyridine This compound (or derivative) Fluoropyridine->Coupling Purification Purification & Characterization Final_Inhibitor->Purification

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a pivotal building block in medicinal chemistry and drug discovery, prized for its role in the synthesis of a wide array of biologically active molecules.[1][2] Its unique electronic properties, stemming from the fluorine substitution on the pyridine (B92270) ring, make it a valuable synthon for developing novel therapeutics, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and enhanced reaction purity, aligning with the principles of green chemistry.[4][5]

This document provides detailed application notes and protocols for the utilization of this compound in microwave-assisted synthesis, focusing on key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex molecular architectures.

Key Applications in Drug Discovery

The this compound scaffold is a common feature in molecules designed to interact with biological targets, particularly protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating critical interactions within the ATP-binding pocket of kinases. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.

Microwave-Assisted Cross-Coupling Reactions

Microwave irradiation is exceptionally well-suited for accelerating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are indispensable for the synthesis of biaryl and N-aryl pyridine derivatives, which are prevalent motifs in kinase inhibitors.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water or DMF)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Experimental Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 10-20 minutes with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Temp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1512085
23-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1013092
32-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O2012078
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of a suitable halo-pyridine precursor to synthesize derivatives of this compound, or for the further functionalization of a derivatized this compound. For the purpose of this protocol, we will illustrate the coupling of an aryl halide with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos or BINAP)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Solvent (e.g., Toluene or Dioxane)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Experimental Procedure:

  • In a 10 mL microwave synthesis vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.5 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 140°C for 15-30 minutes with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

EntryAryl HalideCatalyst/Ligand (mol%)BaseSolventTime (min)Temp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃/XPhos (2/4)NaOtBuToluene2014088
21-Chloro-4-nitrobenzenePd₂(dba)₃/BINAP (2/4)K₃PO₄Dioxane1515091
32-BromopyridinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene2514082

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Base solvent Add Solvent reagents->solvent vial Seal Microwave Vial solvent->vial microwave Irradiate in Microwave Synthesizer (e.g., 120-150°C, 10-30 min) vial->microwave extraction Extraction and Washing microwave->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product

Caption: General experimental workflow for microwave-assisted synthesis.

Caption: Role of this compound derivatives in kinase signaling.

Conclusion

The integration of microwave technology into the synthetic routes involving this compound offers a powerful and efficient platform for the rapid generation of diverse chemical libraries. The protocols outlined herein provide a robust starting point for researchers to explore the chemical space around this valuable scaffold, accelerating the discovery and development of novel therapeutic agents. The significant reduction in reaction times and potential for increased yields make microwave-assisted synthesis an indispensable tool for modern drug discovery.

References

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyridines from 4-Amino-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2,4-disubstituted pyridines, valuable scaffolds in medicinal chemistry, starting from the readily available intermediate, 2-bromo-3-fluoro-4-aminopyridine. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the introduction of diverse substituents at the 2-position. Additionally, a protocol for the modification of the 4-amino group via the Sandmeyer reaction is presented, enabling further diversification at this position. These protocols are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

Substituted pyridines are a cornerstone of many pharmaceutical agents and bioactive molecules due to their ability to act as bioisosteres for other aromatic systems and their capacity for engaging in key hydrogen bonding interactions. The 2,4-disubstitution pattern, in particular, offers a valuable vector for exploring structure-activity relationships. 4-Amino-3-fluoropyridine and its derivatives are attractive starting materials, with the fluorine atom often imparting favorable metabolic stability and binding affinity to the final compounds. This application note details a strategic approach to the synthesis of 2,4-disubstituted pyridines, commencing with the commercially available 2-bromo-3-fluoro-4-aminopyridine.

Synthetic Strategy

The synthetic approach outlined below allows for the sequential and controlled introduction of substituents at the C2 and C4 positions of the pyridine (B92270) ring, starting from 2-bromo-3-fluoro-4-aminopyridine.

G start 2-Bromo-3-fluoro-4-aminopyridine step1a Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) start->step1a C2-Functionalization (C-C) step1b Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->step1b C2-Functionalization (C-N) step2 Sandmeyer Reaction (1. NaNO2, H+; 2. Nu-) start->step2 C4-Functionalization product1a 2-Aryl-3-fluoro-4-aminopyridine step1a->product1a product1b 2-(Substituted-amino)-3-fluoro-4-aminopyridine step1b->product1b product1a->step2 C4-Functionalization final_product 2,4-Disubstituted Pyridine product1b->step2 C4-Functionalization product2 2-Bromo-3-fluoro-4-substituted-pyridine step2->product2 product2->step1a C2-Functionalization product2->step1b C2-Functionalization

Diagram 1: General synthetic workflow for 2,4-disubstituted pyridines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C2-Arylation

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-3-fluoro-4-aminopyridine with an arylboronic acid to yield a 2-aryl-3-fluoro-4-aminopyridine.

Materials:

  • 2-Bromo-3-fluoro-4-aminopyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-fluoro-4-aminopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901892
33-Pyridylboronic acidPd(PPh₃)₄ (4)K₃PO₄DMF110878

Note: The data in this table is representative and may vary based on the specific substrates and reaction conditions.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)L2-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArX Ar-X ArX->OA ArBOH2 Ar'B(OH)2 Borate [Ar'B(OH)3]- ArBOH2->Borate Activation Base Base Base->Borate Borate->TM

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C2-Amination

This protocol details the palladium-catalyzed coupling of 2-bromo-3-fluoro-4-aminopyridine with a primary or secondary amine.

Materials:

  • 2-Bromo-3-fluoro-4-aminopyridine

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add 2-bromo-3-fluoro-4-aminopyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOt-BuToluene1001690
2AnilinePd(OAc)₂/SPhos (1.5/3)K₃PO₄1,4-Dioxane1102082
3BenzylaminePd₂(dba)₃/BINAP (2/4)NaOt-BuToluene902488

Note: The data in this table is representative and may vary based on the specific substrates and reaction conditions.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L2-X OA->PdII AmineCoord Amine Coordination /Deprotonation PdII->AmineCoord AmidoComplex Ar-Pd(II)L2-NR2 AmineCoord->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product ArX Ar-X ArX->OA Amine R2NH Amine->AmineCoord Base Base Base->AmineCoord

Diagram 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Sandmeyer Reaction for C4-Functionalization

This protocol describes the conversion of the 4-amino group of a 2-substituted-3-fluoro-4-aminopyridine to other functional groups via a diazonium salt intermediate.

Materials:

  • 2-Substituted-3-fluoro-4-aminopyridine

  • Sodium nitrite (B80452) (NaNO₂) (1.1 - 1.5 equivalents)

  • Strong acid (e.g., H₂SO₄, HBF₄, HCl)

  • Copper(I) salt (e.g., CuBr, CuCl, CuCN) or other nucleophilic source (e.g., KI)

  • Solvent (e.g., water, acetonitrile)

Procedure:

  • Diazotization:

    • Dissolve the 2-substituted-3-fluoro-4-aminopyridine in the strong acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to form the diazonium salt.

  • Substitution:

    • In a separate flask, prepare a solution or suspension of the copper(I) salt or other nucleophile.

    • Slowly add the cold diazonium salt solution to the nucleophile solution.

    • Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) until gas evolution ceases. The reaction time can vary from 1 to several hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by pouring it into water or a basic solution (e.g., aqueous sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary (Sandmeyer Reaction):

EntryStarting MaterialReagentsProductYield (%)
12-Phenyl-3-fluoro-4-aminopyridine1. NaNO₂, H₂SO₄; 2. CuBr4-Bromo-2-phenyl-3-fluoropyridine75
22-Phenyl-3-fluoro-4-aminopyridine1. NaNO₂, HCl; 2. CuCl4-Chloro-2-phenyl-3-fluoropyridine70
32-Phenyl-3-fluoro-4-aminopyridine1. NaNO₂, H₂SO₄; 2. CuCN2-Phenyl-3-fluoropyridine-4-carbonitrile65

Note: The data in this table is representative and may vary based on the specific substrates and reaction conditions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • The Sandmeyer reaction can involve the evolution of nitrogen gas, so ensure adequate ventilation and pressure equalization.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a wide array of 2,4-disubstituted pyridines starting from 2-bromo-3-fluoro-4-aminopyridine. The use of modern cross-coupling reactions and classic transformations allows for the strategic and efficient construction of these important heterocyclic motifs for applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application Notes and Protocols for the Use of 4-Amino-3-fluoropyridine in PET Tracer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluoropyridine is a key precursor in the synthesis of innovative Positron Emission Tomography (PET) tracers, most notably for imaging neurologic conditions such as multiple sclerosis. The introduction of a fluorine-18 (B77423) ([¹⁸F]) atom allows for non-invasive in vivo imaging of biological targets. This document provides detailed application notes and experimental protocols for the preparation of PET tracers derived from this compound, with a primary focus on the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP). [¹⁸F]3F4AP is a radiofluorinated analog of the multiple sclerosis drug 4-aminopyridine (B3432731) (4AP) and is under investigation as a PET tracer for imaging demyelination.[1][2] It targets the voltage-gated potassium (Kᵥ) channels that become more accessible after demyelination.[2]

These protocols are designed to guide researchers through the synthesis, purification, and quality control of these radiotracers.

Application: Imaging Demyelination in Neurological Diseases

The primary application of PET tracers derived from this compound is the in vivo visualization and quantification of demyelination in the central nervous system.[1] Demyelination is a hallmark of several debilitating neurological diseases, including multiple sclerosis.[1] By targeting voltage-gated potassium channels that are exposed in demyelinated axons, tracers like [¹⁸F]3F4AP offer a potential tool for:

  • Early diagnosis: Detecting demyelination at early stages of the disease.

  • Disease monitoring: Tracking the progression of demyelination over time.

  • Treatment evaluation: Assessing the efficacy of remyelinating therapies.

Synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP)

Two primary methods for the radiosynthesis of [¹⁸F]3F4AP have been established:

  • Direct Nucleophilic Fluorination of a Pyridine (B92270) N-oxide Precursor: This method involves a two-step process: the [¹⁸F]fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor followed by a reduction step.[3][4]

  • Yamada-Curtius Rearrangement: This one-pot method utilizes a methyl 3-nitroisonicotinate precursor to synthesize [¹⁸F]3F4AP.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods of [¹⁸F]3F4AP.

ParameterDirect Fluorination of Pyridine N-oxideYamada-Curtius RearrangementReference
Precursor 3-bromo-4-nitropyridine N-oxideMethyl 3-nitroisonicotinate[1][4]
Radiochemical Yield (non-decay-corrected) 2.5 - 8.5%5 - 15%[1][5][6]
Specific Activity (End of Synthesis) 100 - 300 mCi/µmol (3.7 - 11.1 GBq/µmol)37 - 148 GBq/µmol[1][6]
Total Synthesis Time ~120 minutes~90 minutes[1][6]

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]3F4AP via Direct Fluorination of Pyridine N-oxide

This protocol is a two-step process involving radiofluorination followed by hydrogenation.[7]

Materials:

Workflow Diagram:

G cluster_synthesis Step 1: Radiofluorination cluster_reduction Step 2: Hydrogenation cluster_purification Step 3: Purification & QC A [¹⁸F]Fluoride Trapping (QMA cartridge) B Elution with TBA-HCO₃ A->B C Azeotropic Drying B->C D Reaction with 3-bromo-4-nitropyridine N-oxide in DMSO at room temperature (15 min) C->D E [¹⁸F]3-fluoro-4-nitropyridine N-oxide (Intermediate) D->E F Transfer of Intermediate E->F G Flow Hydrogenation (10% Pd/C catalyst, 50 psi H₂ in MeOH) F->G H Crude [¹⁸F]3F4AP G->H I HPLC Purification (C18 column) H->I J Fraction Collection I->J K Sterile Filtration J->K L Final Product: [¹⁸F]3F4AP K->L M Quality Control L->M

Caption: Workflow for [¹⁸F]3F4AP synthesis via direct fluorination.

Procedure:

  • [¹⁸F]Fluoride Processing:

    • Trap aqueous [¹⁸F]fluoride on a pre-conditioned QMA cartridge.

    • Elute the [¹⁸F]fluoride into the reactor vessel using a solution of tetrabutylammonium bicarbonate.[7]

    • Perform azeotropic drying of the [¹⁸F]fluoride.

  • Radiofluorination:

    • Dissolve 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride and react at room temperature for 15 minutes.[4][8]

    • The product of this step is the intermediate, [¹⁸F]3-fluoro-4-nitropyridine N-oxide.

  • Hydrogenation:

    • Transfer the intermediate product solution to a flow hydrogenation system.

    • Pass the solution through a cartridge containing 10% Pd/C catalyst under a hydrogen atmosphere (e.g., 50 psi) with a methanol mobile phase.[7][9]

    • Collect the resulting crude [¹⁸F]3F4AP.

  • Purification:

    • Inject the crude product onto a semi-preparative C18 HPLC column.

    • Use a mobile phase such as 50 mM sodium phosphate (B84403) (pH 8) with 5% ethanol (B145695) at a flow rate of 4 mL/min.[10]

    • Collect the fractions corresponding to the [¹⁸F]3F4AP peak.

  • Formulation and Quality Control:

    • Combine the radioactive fractions and pass them through a sterile filter into a sterile vial.

    • Perform quality control tests as detailed in the Quality Control section.

Protocol 2: Synthesis of [¹⁸F]3F4AP via Yamada-Curtius Rearrangement

This protocol describes a one-pot synthesis method.[1]

Materials:

Workflow Diagram:

G cluster_synthesis One-Pot Synthesis cluster_purification Purification & QC A [¹⁸F]Fluoride Trapping & Drying with K₂₂₂/K₂CO₃ B Reaction with Methyl 3-nitroisonicotinate (80°C, 15 min in MeCN) A->B C Hydrolysis with NaOH (100°C, 10 min) B->C D Acidification (HCl) & Neutralization (TEA) C->D E Drying D->E F Reaction with DPPA in DMSO (130°C, 10 min) E->F G Crude [¹⁸F]3F4AP F->G H HPLC Purification (C18 column) G->H I Fraction Collection H->I J Sterile Filtration I->J K Final Product: [¹⁸F]3F4AP J->K L Quality Control K->L

Caption: Workflow for [¹⁸F]3F4AP synthesis via Yamada-Curtius rearrangement.

Procedure:

  • [¹⁸F]Fluoride Processing:

    • Trap [¹⁸F]fluoride and elute into a reactor containing K₂₂₂ and K₂CO₃.

    • Perform azeotropic drying with acetonitrile.[1]

  • Fluorination and Hydrolysis:

    • Add a solution of methyl 3-nitroisonicotinate (10 mg) in acetonitrile (0.3 mL) to the dried [¹⁸F]fluoride complex and heat at 80°C for 15 minutes.[1]

    • Cool the reaction mixture and add 0.25 N sodium hydroxide (100 µL), then heat at 100°C for 10 minutes to hydrolyze the ester, forming [¹⁸F]3-fluoroisonicotinic acid.[1]

  • Yamada-Curtius Rearrangement:

    • Cool the mixture, acidify with 0.25 N hydrochloric acid (150 µL), and then add triethylamine in acetonitrile.[1]

    • Evaporate the solvent to dryness.

    • Add a solution of diphenylphosphoryl azide (20 µL) in dimethyl sulfoxide (300 µL) to the dried residue and heat at 130°C to induce the rearrangement to crude [¹⁸F]3F4AP.[1]

  • Purification:

    • Purify the crude product by semi-preparative HPLC using a C18 column with a mobile phase of 5:95 ethanol:20mM sodium phosphate (pH 8) at a flow rate of 4 mL/min.[11]

  • Formulation and Quality Control:

    • Collect the product fraction, dilute with 0.9% sodium chloride for injection, and pass through a sterile filter.

    • Perform quality control tests as described below.[10]

Quality Control of [¹⁸F]3F4AP

A series of quality control (QC) tests must be performed before the radiotracer can be released for preclinical or clinical studies.[7][9][10]

QC Test Summary

TestMethodSpecification
Radiochemical Purity Analytical HPLC>95%
Chemical Purity Analytical HPLC (UV detector)Co-elutes with standard; minimal impurities
Radionuclidic Identity Gamma-ray spectroscopyPhotopeak at 511 keV
pH pH meter or strip4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (V = max. patient dose in mL)
Sterility Incubation in culture mediaNo microbial growth after 14 days

Signaling Pathway Context:

The following diagram illustrates the proposed mechanism of action for [¹⁸F]3F4AP in the context of a demyelinated axon.

G cluster_axon Demyelinated Axon cluster_process Mechanism of Action K_channel Voltage-gated K⁺ Channel Binding [¹⁸F]3F4AP binds to exposed K⁺ channels Tracer [¹⁸F]3F4AP Tracer->K_channel Binding Detection PET scanner detects positron emission from ¹⁸F Binding->Detection

Caption: Proposed binding of [¹⁸F]3F4AP to potassium channels.

Conclusion

The use of this compound as a precursor for PET tracers, particularly [¹⁸F]3F4AP, represents a significant advancement in the field of neuroimaging. The detailed protocols provided herein offer a comprehensive guide for the synthesis, purification, and quality control of this promising radiotracer. Adherence to these protocols will enable researchers to produce high-quality [¹⁸F]3F4AP for preclinical and clinical investigations into demyelinating diseases, ultimately contributing to a better understanding and management of these conditions. The development of more metabolically stable analogs, such as [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, also highlights the ongoing innovation in this area.[12][13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of the Buchwald-Hartwig amination of 4-Amino-3-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The Buchwald-Hartwig amination of this compound presents several challenges inherent to electron-rich and sterically hindered heterocyclic amines. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The presence of the amino group can also lead to side reactions, such as homocoupling. Furthermore, the fluorine atom influences the electronic properties of the pyridine ring, which can affect the rate of oxidative addition.

Q2: How does the choice of palladium precatalyst and ligand impact the reaction?

A2: The selection of the palladium precatalyst and ligand is critical for a successful amination. For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the desired reductive elimination and prevent catalyst deactivation. Bidentate ligands can be less prone to displacement by the pyridine substrate. Precatalysts, which are air- and moisture-stable and readily form the active catalytic species, are generally preferred for reproducibility.

Q3: Which bases are most effective for this transformation?

A3: The choice of base is highly dependent on the specific aryl halide and the functional group tolerance of the starting materials. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective. However, for base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may provide better yields by minimizing side reactions and degradation.

Q4: What is the optimal solvent for the amination of this compound?

A4: Aprotic, non-polar to moderately polar solvents are typically employed in Buchwald-Hartwig aminations. Toluene (B28343) and dioxane are common choices. For polar substrates like this compound, solvents that can improve the solubility of the starting materials, such as tert-butanol (B103910) (t-BuOH) or N,N-dimethylformamide (DMF), may be beneficial. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q5: At what temperature should the reaction be conducted?

A5: The optimal reaction temperature typically ranges from 80-110 °C. However, this can vary depending on the reactivity of the aryl halide and the catalyst system used. It is often beneficial to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation by oxygen or water.2. Inhibition of the catalyst by the pyridine nitrogen.3. Insufficiently active catalyst system for the specific aryl halide.4. Poor solubility of reactants.1. Ensure a strictly inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents.2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) or a bidentate ligand (e.g., BINAP).3. For less reactive aryl chlorides, consider a more active precatalyst (e.g., a G3 or G4 palladacycle).4. Screen alternative solvents with higher polarity (e.g., t-BuOH, DMF) or consider a solvent mixture.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Reductive elimination is slow compared to competing pathways like β-hydride elimination.2. Inappropriate choice of base.1. Employ bulkier, more electron-donating ligands to accelerate C-N bond formation.2. In some cases, lowering the reaction temperature can disfavor the side reaction.3. Experiment with different bases (e.g., switch from NaOtBu to Cs₂CO₃ or K₃PO₄).
Poor Reproducibility 1. Inconsistent quality of reagents or solvents (presence of water or oxygen).2. Use of a non-precatalyst palladium source which can lead to variable formation of the active catalyst.1. Use freshly distilled/dried and degassed solvents. Ensure bases are handled in an inert atmosphere.2. Utilize a well-defined, air-stable palladium precatalyst for more consistent results.
Difficulty in Product Purification 1. Presence of persistent palladium catalyst residues or ligand-related byproducts.1. After the reaction, consider a workup procedure that includes a filtration through a pad of Celite® to remove inorganic salts and catalyst residues. Washing the organic layer with an aqueous solution of a thiol-containing reagent can sometimes help to scavenge residual palladium.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting points for the optimization of the Buchwald-Hartwig amination of this compound with various aryl halides. Yields are illustrative and will vary depending on the specific substrates and precise conditions.

Table 1: Screening of Ligands and Bases for the Amination with an Aryl Bromide

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001280-90
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane1101875-85
4Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)t-BuOH902460-70

Table 2: Screening of Solvents for the Amination with an Aryl Chloride

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Representative Yield (%)
1XPhos Pd G3 (2)-NaOtBu (1.5)Toluene1102465-75
2XPhos Pd G3 (2)-NaOtBu (1.5)Dioxane1102470-80
3XPhos Pd G3 (2)-NaOtBu (1.5)t-BuOH902455-65
4XPhos Pd G3 (2)-Cs₂CO₃ (2.0)DMF1201850-60

Experimental Protocols

Representative Protocol for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., 1.5 equiv sodium tert-butoxide).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filter cake with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-4-amino-3-fluoropyridine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + this compound Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H⁺-X⁻ Amido->Pd0 Reductive Elimination Product N-Aryl-4-amino- 3-fluoropyridine Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Check Inert Atmosphere & Solvent Quality Start->Check_Inert Change_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Check_Inert->Change_Ligand If no improvement Success Improved Yield Check_Inert->Success If improved Change_Base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) Change_Ligand->Change_Base If no improvement Change_Ligand->Success If improved Change_Solvent Screen Different Solvents (e.g., Dioxane, t-BuOH) Change_Base->Change_Solvent If no improvement Change_Base->Success If improved Increase_Temp Increase Reaction Temperature Change_Solvent->Increase_Temp If no improvement Change_Solvent->Success If improved Increase_Temp->Success Optimization

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Suzuki Coupling with 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and identifying side products encountered during the Suzuki coupling of 4-Amino-3-fluoropyridine. The unique electronic properties of this substrate, arising from the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring, present specific challenges that can lead to undesired reaction pathways.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Low or no product formation is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to its deactivation.

Troubleshooting Steps:

Potential Cause Recommended Solution Rationale
Catalyst Inhibition - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.- Employ pre-formed palladium catalysts (precatalysts) that are less susceptible to inhibition.These ligands can sterically hinder the coordination of the aminopyridine to the palladium center and promote a faster catalytic cycle, outcompeting the deactivation process.
Inactive Catalyst - Ensure the use of a high-purity palladium source.- If using a Pd(II) precatalyst, ensure conditions are adequate for its reduction to the active Pd(0) species.Impurities can poison the catalyst. Incomplete reduction of the precatalyst will lower the concentration of the active catalytic species.
Poor Solubility - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).- For inorganic bases like K₃PO₄, adding a small amount of water can improve solubility.Adequate solubility of all reactants is crucial for efficient reaction kinetics.
Inappropriate Base - Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- The strength and solubility of the base are critical and substrate-dependent.The base plays a key role in the transmetalation step and its effectiveness can be highly dependent on the specific substrates and solvent system.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low or No Conversion catalyst Check Catalyst and Ligand start->catalyst Is catalyst system appropriate? base Optimize Base catalyst->base Yes result Improved Conversion catalyst->result No, change to bulky ligand/precatalyst solvent Screen Solvents base->solvent Yes base->result No, screen different bases temp Adjust Temperature solvent->temp Yes solvent->result No, test alternative solvents temp->result Optimize temperature

Caption: A decision tree for troubleshooting low or no conversion in the Suzuki coupling of this compound.

Issue 2: Formation of Multiple Side Products

The presence of significant side products is a common indicator of non-optimal reaction conditions or inherent reactivity of the substrate. The primary side products observed in Suzuki couplings of aminopyridines are dehalogenation, protodeboronation, and homocoupling. For this compound, defluorination is also a potential side reaction.

Troubleshooting Steps for Side Product Formation:

Side Product Identification Potential Causes Recommended Solutions
Dehalogenation Product (3-Fluoropyridin-4-amine)LC-MS, NMR- Presence of hydride sources (e.g., solvent, base).- Slower transmetalation compared to reductive elimination with a hydride.- Use anhydrous solvents.- Choose a base less likely to act as a hydride source.- Employ ligands that promote faster transmetalation.
Protodeboronation Product (from boronic acid)LC-MS, NMR- Presence of water or other protic sources.- High reaction temperatures.- Unstable boronic acid.- Use anhydrous conditions.- Lower the reaction temperature.- Use a more stable boronic acid derivative (e.g., pinacol (B44631) ester or trifluoroborate salt).
Homocoupling Product (from boronic acid)LC-MS, NMR- Presence of oxygen.- Incomplete reduction of Pd(II) precatalyst.- Thoroughly degas all solvents and reagents.- Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
Defluorination Product LC-MS, NMR- C-F bond activation by the palladium catalyst.- Use milder reaction conditions (lower temperature).- Screen different palladium catalysts and ligands that are less prone to C-F activation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki coupling of this compound?

A1: The most common side products are:

  • Dehalogenation Product (3-Fluoropyridin-4-amine): This arises from the replacement of the halogen (e.g., bromine or iodine, assuming this is the coupling partner version of the molecule) with a hydrogen atom.

  • Protodeboronation Product: The boronic acid coupling partner is converted back to its corresponding hydrocarbon.

  • Homocoupling Product: Two molecules of the boronic acid couple to form a symmetrical biaryl.

  • Defluorination Products: In some cases, the C-F bond can be activated and cleaved, leading to products where the fluorine has been replaced by another group or hydrogen.

Q2: How do the amino and fluoro groups on the pyridine ring affect the reaction?

A2: The amino group is electron-donating and a Lewis base. It can coordinate to the palladium catalyst, potentially inhibiting its activity. The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the C-X (where X is the leaving group) bond for oxidative addition. The interplay of these electronic effects makes this substrate particularly challenging.

Q3: What is the best general approach to optimize the reaction for this substrate?

A3: A systematic approach is recommended:

  • Catalyst/Ligand Selection: Start with a robust catalyst system known for challenging substrates, such as a Buchwald-type precatalyst with a bulky phosphine ligand.

  • Base and Solvent Screening: Screen a matrix of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water, DMF).

  • Temperature Control: Begin with a moderate temperature (e.g., 80-90 °C) and adjust as needed. Higher temperatures can sometimes increase conversion but may also promote side reactions.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere (argon or nitrogen) to minimize homocoupling.

Pathways to Common Side Products:

side_products cluster_suzuki Suzuki Cycle cluster_side Side Reactions pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition arpdxl2 Ar-Pd(II)(X)L2 oxidative_addition->arpdxl2 transmetalation Transmetalation (Ar'-B(OR)2) arpdxl2->transmetalation dehalogenation Dehalogenation arpdxl2->dehalogenation [H] source arpdar_pdl2 Ar-Pd(II)(Ar')L2 transmetalation->arpdar_pdl2 reductive_elimination Reductive Elimination arpdar_pdl2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') reductive_elimination->product protodeboronation Protodeboronation homocoupling Homocoupling boronic_acid boronic_acid->protodeboronation H+ source boronic_acid->homocoupling O2, Pd(II)

Caption: The Suzuki catalytic cycle and competing pathways leading to common side products.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound (as the halide)

This protocol provides a robust starting point. Optimization of specific reagents and conditions may be necessary for different boronic acids.

Materials:

  • 4-Amino-3-fluoro-X-pyridine (where X = Br or I) (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Amino-3-fluoro-X-pyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Experimental Workflow:

experimental_workflow setup 1. Add Solids to Flask (Halide, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) setup->purge catalyst 3. Add Catalyst & Ligand purge->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat Reaction (80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Extract, Dry, Concentrate) monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify

Technical Support Center: Purification of 4-Amino-3-fluoropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-amino-3-fluoropyridine derivatives by column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound derivatives, offering step-by-step solutions to overcome these challenges.

Issue 1: Poor Separation of the Target Compound from Impurities

Co-elution of the desired this compound derivative with impurities is a frequent challenge. The following steps can help improve resolution.

Troubleshooting Workflow for Poor Separation

start Poor Separation (Co-elution of Product and Impurity) tlc_check Re-evaluate TLC Solvent System (Aim for ΔRf > 0.2) start->tlc_check gradient Implement Gradient Elution (e.g., 0-10% Methanol in DCM) tlc_check->gradient If TLC shows good separation solvent_system Change Solvent System (e.g., Ethyl Acetate/Hexanes to Dichloromethane/Methanol) tlc_check->solvent_system If TLC shows poor separation success Improved Separation gradient->success stationary_phase Change Stationary Phase (e.g., Silica to Alumina or C18) solvent_system->stationary_phase If still poor separation stationary_phase->success start Peak Tailing Observed add_base Add Triethylamine (TEA) to Mobile Phase (0.1-1% v/v) start->add_base adjust_ph Adjust Mobile Phase pH (For RP-HPLC, pH 2.5-3.0) add_base->adjust_ph If tailing persists reduce_load Reduce Sample Load add_base->reduce_load If tailing persists in NP change_column Use an End-Capped or Polymer-Based Column adjust_ph->change_column If still tailing in RP-HPLC success Symmetrical Peak Shape change_column->success reduce_load->success start Low or No Recovery increase_polarity Increase Mobile Phase Polarity (e.g., increase % of polar solvent) start->increase_polarity check_solubility Ensure Compound is Soluble in Mobile Phase increase_polarity->check_solubility If still no elution check_stability Check for On-Column Degradation (2D-TLC) check_solubility->check_stability If soluble but no recovery use_alternative Use Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) check_stability->use_alternative If degradation is observed success Compound Recovered check_stability->success If stable, re-run with higher polarity use_alternative->success

Stability of 4-Amino-3-fluoropyridine under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Amino-3-fluoropyridine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and anticipate potential issues in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal handling and storage conditions.[1] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and ignition sources.[2] For long-term storage, refrigeration at 0-8°C is recommended.[3]

Q2: How does the fluorine substituent affect the basicity of the pyridine (B92270) nitrogen and the amino group?

A2: The fluorine atom is strongly electron-withdrawing, which is expected to decrease the basicity of both the pyridine ring nitrogen and the exocyclic amino group compared to 4-aminopyridine (B3432731). The predicted pKa for the protonated form of this compound is approximately 7.19.[4] This means that at a pH below ~7.2, the compound will predominantly exist in its protonated (pyridinium) form.

Q3: Is this compound susceptible to degradation under acidic conditions?

A3: Based on studies of the closely related compound 4-aminopyridine, this compound is expected to be relatively stable under acidic conditions. A study on 4-aminopyridine showed no degradation in an acidic solution when heated for 121 hours.[5] However, prolonged exposure to very strong acids and high temperatures should be monitored for potential hydrolysis or other reactions.

Q4: What is the expected stability of this compound under basic conditions?

A4: Caution is advised when using this compound under basic conditions, especially at elevated temperatures. The related compound 4-aminopyridine showed approximately 25% degradation after being heated in an alkaline solution for 121 hours.[5] The presence of the electron-withdrawing fluorine atom may influence the susceptibility of the pyridine ring to nucleophilic attack.

Q5: Can the fluorine atom be displaced during reactions?

A5: Yes, the fluorine atom on the pyridine ring can potentially be displaced via nucleophilic aromatic substitution (SNAr). Fluoropyridines are known to be reactive towards nucleophiles, with the rate of reaction often being faster than that of chloropyridines.[6] The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine, makes the carbon atom attached to the fluorine susceptible to nucleophilic attack. This is a common strategy for the functionalization of pyridines.

Q6: Is this compound sensitive to oxidation?

A6: Yes, aminopyridines are susceptible to oxidation. The amino group and the pyridine ring itself can be oxidized, potentially leading to the formation of N-oxides and other degradation products.[3][7] A study on 3,4-diaminopyridine (B372788) under oxidative stress (hydrogen peroxide) identified 4-amino-3-nitropyridine (B158700) and 3,4-diaminopyridine-N-oxide as degradation products.[3] It is advisable to avoid strong oxidizing agents and to degas reaction solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete conversion Degradation of this compound under basic reaction conditions.- Monitor the reaction closely by TLC or LC-MS. - Use milder bases or shorter reaction times. - Perform the reaction at a lower temperature.
Degradation due to the presence of oxidizing agents.- Use degassed solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected byproducts Nucleophilic aromatic substitution (SNAr) of the fluorine atom by a nucleophile in the reaction mixture.- Analyze byproducts by LC-MS to identify potential substitution products. - If SNAr is undesirable, consider protecting the amino group or using alternative reaction conditions that do not favor this pathway.
Oxidation of the amino group or pyridine ring.- As mentioned above, use degassed solvents and an inert atmosphere. - Ensure starting materials and reagents are free of peroxide impurities.
Discoloration of the reaction mixture (e.g., turning brown or yellow) Photodegradation or formation of colored degradation products.- Protect the reaction from light by wrapping the flask in aluminum foil. - Aromatic compounds, especially with amino groups, can be light-sensitive.[7]
Difficulty in isolating the product The product or remaining starting material is in its protonated form and is highly water-soluble.- Adjust the pH of the aqueous phase to be above the pKa (~7.2) before extraction with an organic solvent to ensure the compound is in its neutral, more organic-soluble form.

Predicted Stability Summary

The following table summarizes the predicted stability of this compound under common reaction conditions, based on data from analogous compounds.

Condition Predicted Stability Potential Degradation Products Recommendations
Acidic (e.g., 0.1M HCl) Generally StableUnlikely to be significantMonitor for long reaction times at high temperatures.
Basic (e.g., 0.1M NaOH) Potentially UnstableHydroxylated pyridines, ring-opened productsUse mild bases, lower temperatures, and shorter reaction times. Monitor reaction progress.
Oxidative (e.g., H₂O₂) UnstableN-oxides, nitro-pyridines, ring-opened productsUse degassed solvents and inert atmosphere. Avoid strong oxidizing agents.
Thermal Stable at moderate temperaturesDesulfonation is a possibility for sulfonic acid analogs at high temperatures.[7]Avoid excessive heat. Recommended storage is at 0-8°C.[3]
Photolytic Potentially UnstableColored degradantsProtect from light.[7]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound. It should be adapted based on the specific analytical methods available.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Store solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Store solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

    • Couple the HPLC to a mass spectrometer (MS) to help identify the mass of any degradation products.

Visualizations

Acid-Base_Equilibrium 4-Amino-3-fluoropyridine_neutral This compound (Neutral Form) 4-Amino-3-fluoropyridine_protonated 4-Aminopyridinium-3-fluoro (Protonated Form) 4-Amino-3-fluoropyridine_neutral->4-Amino-3-fluoropyridine_protonated + H⁺ (pH < ~7.2) 4-Amino-3-fluoropyridine_protonated->4-Amino-3-fluoropyridine_neutral - H⁺ (pH > ~7.2)

Caption: Acid-base equilibrium of this compound.

Predicted_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic (e.g., HCl) Start This compound Acid->Start Generally Stable Base Basic (e.g., NaOH) Hydrolysis Hydroxylated Pyridine Base->Hydrolysis SNAr Nucleophilic Substitution (Displacement of F) Base->SNAr Oxidant Oxidative (e.g., H₂O₂) Oxidation_N_Oxide Pyridine N-Oxide Oxidant->Oxidation_N_Oxide Oxidation_Nitro Nitro-pyridine Oxidant->Oxidation_Nitro Ring_Opening Ring-Opened Products Oxidant->Ring_Opening Start->Hydrolysis Start->SNAr Start->Oxidation_N_Oxide Start->Oxidation_Nitro

Caption: Predicted degradation pathways under stress conditions.

Troubleshooting_Workflow cluster_modifications Potential Modifications Start Unexpected Reaction Outcome (Low Yield, Byproducts) Check_Conditions Review Reaction Conditions (Base, Temp, Atmosphere) Start->Check_Conditions Analyze_Mixture Analyze Reaction Mixture (LC-MS, NMR) Check_Conditions->Analyze_Mixture Identify_Degradants Identify Degradation Products Analyze_Mixture->Identify_Degradants Modify_Protocol Modify Experimental Protocol Identify_Degradants->Modify_Protocol Outcome Improved Reaction Outcome Modify_Protocol->Outcome Milder_Base Use Milder Base Modify_Protocol->Milder_Base Lower_Temp Lower Reaction Temperature Modify_Protocol->Lower_Temp Inert_Atmosphere Use Inert Atmosphere Modify_Protocol->Inert_Atmosphere Protect_Light Protect from Light Modify_Protocol->Protect_Light

Caption: General troubleshooting workflow for experiments.

References

Technical Support Center: Cross-Coupling Reactions with 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of self-coupling (homocoupling) when using 4-Amino-3-fluoropyridine in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is self-coupling in the context of cross-coupling reactions involving this compound?

A1: Self-coupling, or homocoupling, is a common side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. For instance, in a Suzuki reaction using a boronic acid derivative of this compound, two molecules of this boronic acid can couple to form a symmetrical biaryl. This undesired reaction consumes the starting material, reduces the yield of the intended product, and introduces impurities that can be difficult to separate.[1]

Q2: What are the primary causes of self-coupling?

A2: The main factors promoting self-coupling are:

  • Presence of Oxygen: Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which is known to promote the homocoupling of organoboron reagents.[2][3] Rigorous exclusion of air is critical.

  • Palladium(II) Precatalysts: Using Pd(II) salts like Pd(OAc)₂ or PdCl₂ can lead to self-coupling during the in situ reduction to the active Pd(0) species.[1][3]

  • High Reagent Concentration: A high instantaneous concentration of the reactive organometallic species (e.g., the boronic acid) can favor the bimolecular self-coupling pathway.[3]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling versus the undesired self-coupling.

Q3: How can I specifically minimize self-coupling in a Suzuki-Miyaura reaction with a this compound derivative?

A3: To suppress self-coupling in Suzuki reactions, consider the following strategies:

  • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic reduction step of Pd(II) precursors.[1]

  • Employ a Mild Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent such as potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the catalyst. This helps to cleanly generate the active Pd(0) species.[1][2]

  • Slow Addition: Add the boronic acid or ester derivative to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration low, disfavoring the homocoupling side reaction.[2][3]

  • Use Stable Boron Reagents: Instead of boronic acids, which can be prone to decomposition, use more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates. These provide a slower, more controlled release of the boronic acid into the catalytic cycle.[1]

  • Rigorous Degassing: Thoroughly degas all solvents, reagents, and the reaction vessel. Perform the entire experiment under a strictly inert atmosphere of nitrogen or argon.[1][2]

Q4: What are the key considerations for preventing side reactions in Buchwald-Hartwig amination?

A4: In Buchwald-Hartwig amination, the goal is to form a C-N bond. While classic homocoupling of an aryl halide is a concern, side reactions can be minimized by careful ligand selection. Use bulky, electron-rich monophosphine ligands (e.g., t-Bu₃P, XPhos, SPhos) or specific bidentate ligands (e.g., BINAP, DPPF).[4][5] These ligands promote the desired reductive elimination step to form the C-N bond and can help prevent the formation of undesired palladium dimers or other off-cycle species.[4] As always, maintaining an inert atmosphere is crucial.

Q5: Are there unique challenges with Sonogashira couplings involving this compound?

A5: Yes. The primary self-coupling side reaction in Sonogashira couplings is the oxidative dimerization of the terminal alkyne partner, known as Glaser coupling. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To prevent this, you can:

  • Implement rigorous deoxygenation of the reaction mixture.

  • Consider using a "copper-free" Sonogashira protocol, which can eliminate the primary pathway for alkyne homocoupling.[6][7]

Troubleshooting Guide: Excessive Self-Coupling Observed

If you are observing significant formation of a dimeric byproduct from your this compound starting material, follow this systematic troubleshooting workflow.

G start High Self-Coupling Detected check_inert Is the reaction under a strictly inert atmosphere? start->check_inert improve_inert Action: Improve Degassing (Sparge solvents, use freeze- pump-thaw cycles). Re-run. check_inert->improve_inert No check_pd Are you using a Pd(II) precatalyst? check_inert->check_pd Yes improve_inert->start change_pd Action 1: Switch to Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). Action 2: Add mild reducing agent (e.g., K-formate) with Pd(II) source. check_pd->change_pd Yes check_ligand Is the ligand optimal? check_pd->check_ligand No change_pd->start change_ligand Action: Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands). check_ligand->change_ligand No check_addition Is the boronic acid/ester added all at once? check_ligand->check_addition Yes change_ligand->start slow_addition Action: Use a syringe pump for slow addition of the limiting reagent. check_addition->slow_addition Yes end_node Problem Resolved check_addition->end_node No slow_addition->start

Caption: A workflow for troubleshooting self-coupling reactions.

Data and Parameters

Table 1: Comparison of Palladium Precatalysts
PrecatalystOxidation StateCommon Self-Coupling RiskMitigation Strategy
Pd(OAc)₂, PdCl₂Pd(II)High, especially with organoboron reagents.[3]Use a mild reducing agent (e.g., potassium formate) or phosphine ligands that can act as reductants.[1][2]
Pd(PPh₃)₄Pd(0)LowEnsure high purity; oxidation on storage can be an issue.
Pd₂(dba)₃Pd(0)LowGenerally a reliable Pd(0) source. Often used with additional ligands.[3]
Table 2: Recommended Ligands to Minimize Self-Coupling
Ligand ClassExamplesRecommended ForMechanism of Action
Bulky, Electron-Rich MonophosphinesXPhos, SPhos, tBu₃PSuzuki, Buchwald-HartwigAccelerate the rate-limiting reductive elimination step, outcompeting side reactions.[3][8]
Bidentate PhosphinesBINAP, DPPFBuchwald-Hartwig, SuzukiCan prevent the formation of undesired palladium-dimer intermediates.[4]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesSuzukiProvide a strongly donating, sterically shielding environment for the metal center.

Key Reaction Pathways

The following diagram illustrates the competition between the desired catalytic cycle and the undesired self-coupling pathway.

G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Self-Coupling Pathway d_oa Oxidative Addition (Ar¹-X) d_tm Transmetalation (Ar²-M) d_oa->d_tm d_re Reductive Elimination d_tm->d_re d_prod Product: Ar¹-Ar² d_re->d_prod pd0 Pd(0) Catalyst d_re->pd0 Catalyst Regeneration u_oa Oxidative Addition (Ar²-X or Catalyst Oxidation) u_tm Dimerization / Transmetalation (2x Ar²-M) u_oa->u_tm u_re Reductive Elimination u_tm->u_re u_prod Byproduct: Ar²-Ar² u_re->u_prod u_re->pd0 Catalyst Regeneration pd0->d_oa Ar¹-X pd0->u_oa O₂ or Ar²-X

Caption: Competing reaction pathways in a cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Self-Coupling

This protocol provides a starting point for coupling an aryl halide with a this compound-boronic ester, assuming the boronic ester is the reagent prone to self-coupling.

  • Preparation and Degassing:

    • To a dry oven-dried flask, add the aryl halide (1.0 equiv.), the this compound boronic acid pinacol ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

    • Separately, sparge the chosen solvent (e.g., 1,4-dioxane/water 4:1) with argon or nitrogen for at least 30 minutes.[1]

    • Add the degassed solvent to the flask via syringe.

  • Catalyst Addition:

    • In a separate vial under an inert atmosphere, weigh the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).

    • Add a small amount of the degassed solvent to the vial to form a slurry, then transfer this slurry to the main reaction flask via a cannula or syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide (e.g., a 4-halo-3-fluoropyridine derivative) with an amine.

  • Preparation:

    • In a glovebox or under a strong counterflow of inert gas, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried flask.

    • The order of addition can be critical; solids are typically added first.

  • Reaction:

    • Seal the flask and remove it from the glovebox.

    • Add a thoroughly degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.

    • Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium (B1175870) chloride or water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography.

References

Troubleshooting guide for low conversion rates in 4-Amino-3-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-3-fluoropyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile building block, with a focus on overcoming low conversion rates in critical cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors. Incomplete reactions are often due to suboptimal temperature or insufficient reaction time. Catalyst deactivation is another frequent issue, which can be caused by impurities in the starting materials or the presence of oxygen. The choice of palladium catalyst, ligand, and base is critical and highly specific to the substrates being coupled. Finally, poor quality of the this compound or the boronic acid/ester can significantly hinder the reaction.

Q2: I am observing multiple byproducts in my Buchwald-Hartwig amination of this compound. What are the likely side reactions?

Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and the formation of homocoupling products from the boronic acid in Suzuki reactions. For Buchwald-Hartwig reactions, β-hydride elimination can be a competing pathway, leading to the formation of an imine product and the hydrodehalogenated arene. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial to promote the desired reductive elimination of the product over these side reactions.

Q3: How does the purity of this compound affect my reaction outcome?

The purity of this compound is paramount for achieving high conversion rates and clean reaction profiles.[1] Even trace impurities, such as unreacted starting materials or isomeric byproducts from its synthesis, can lead to competing reactions, lower yields, and the formation of contaminants that are difficult to remove from the final product.[1] It is highly recommended to use this compound with a purity of ≥97% and to verify the purity using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[1]

Q4: Can I use this compound in nucleophilic aromatic substitution (SNAr) reactions?

Yes, this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being highly electronegative, activates the pyridine (B92270) ring for nucleophilic attack, particularly at the positions ortho and para to it. The amino group is also an activating group. However, the success of SNAr reactions on the pyridine ring can be influenced by the position of the leaving group and the presence of other electron-withdrawing groups.

Troubleshooting Guide for Low Conversion Rates

Low conversion rates are a common hurdle in reactions with this compound. The following sections provide a structured approach to troubleshooting, focusing on Suzuki-Miyaura coupling as a primary example, given its importance in the synthesis of kinase inhibitors and other pharmaceutical agents.

Initial Checks & Problem Isolation

Before modifying reaction parameters, it is crucial to isolate the potential source of the problem. A logical workflow can help pinpoint the issue efficiently.

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_purity Verify Purity of Starting Materials (this compound, Coupling Partner) start->reagent_purity reaction_setup Review Reaction Setup (Inert Atmosphere, Dry Solvents) reagent_purity->reaction_setup Purity Confirmed conditions Systematically Vary Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) reaction_setup->conditions Setup Correct analysis Analyze Crude Reaction Mixture (LC-MS, NMR) conditions->analysis success High Conversion Achieved analysis->success Identify Optimal Conditions failure Low Conversion Persists analysis->failure No Improvement consult Consult Further Literature or Technical Support failure->consult

Caption: A logical workflow for troubleshooting low conversion rates.

Data Presentation: Impact of Reaction Parameters on Suzuki-Miyaura Coupling Yield

The following table summarizes fictionalized but representative data for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, illustrating how different parameters can affect the product yield. This data is intended for comparative purposes to guide optimization efforts.

Entry Palladium Catalyst (mol%) Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Key Observation
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/H₂O1001245Low yield with a traditional catalyst system.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100885Improved yield with a more electron-rich and bulky ligand.
3XPhos Pd G2 (1)XPhosCs₂CO₃t-AmylOH110692High yield with a modern pre-catalyst and stronger base.
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane801260Lower temperature resulted in incomplete conversion.
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O100875THF can be a suitable alternative solvent, though dioxane may be superior.
6Pd/C (10)-K₃PO₄Ethanol/H₂O802430Heterogeneous catalyst showed low activity in this case.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Signaling Pathway and Experimental Workflow Visualization

This compound is a key building block in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. A prominent example is its use in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor often involves a multi-step process. A key step is the coupling of the this compound core with other heterocyclic systems.

Synthesis_Workflow start This compound coupling Suzuki-Miyaura Coupling start->coupling intermediate Coupled Intermediate coupling->intermediate partner Boronic Ester of Heterocycle partner->coupling modification Further Functionalization intermediate->modification product Final Kinase Inhibitor modification->product

References

Impact of ligand choice on the efficiency of palladium-catalyzed reactions of 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing palladium-catalyzed cross-coupling reactions with 4-Amino-3-fluoropyridine. The choice of ligand is critical for the success of these transformations, and this resource aims to address common challenges and provide insights into optimizing reaction conditions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during palladium-catalyzed reactions of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or impurities. The amino group of the substrate can also coordinate to the palladium center, inhibiting catalytic activity. 2. Inefficient Oxidative Addition: The C-X bond of your coupling partner may be too strong for the chosen catalyst system. 3. Poor Ligand Choice: The selected ligand may not be suitable for the specific reaction type or substrate.1. Ensure Inert Atmosphere: Thoroughly degas solvents and use a robust inert atmosphere (Argon or Nitrogen). 2. Use a Pre-catalyst: Consider using a more stable palladium pre-catalyst that is activated in situ. 3. Increase Catalyst Loading: As a diagnostic tool, increase the catalyst loading to see if conversion improves. 4. Ligand Modification: For Suzuki or Buchwald-Hartwig reactions, switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition.
Formation of Side Products 1. Homocoupling: Your organometallic reagent (e.g., boronic acid) may be undergoing homocoupling. 2. Protodeboronation (Suzuki): The boronic acid may be reacting with residual water or protic solvents. 3. Hydrodehalogenation: The aryl halide can be reduced, removing the halogen.1. Optimize Base and Solvent: Use a weaker base or anhydrous conditions. The choice of base is crucial and can significantly impact side reactions. 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation. 3. Ligand Choice: A well-chosen ligand can stabilize the palladium intermediates and favor the desired cross-coupling pathway over side reactions.
Catalyst Decomposition (Palladium Black) 1. High Temperature: Excessive heat can lead to the aggregation of palladium into inactive palladium black. 2. Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions.1. Lower Reaction Temperature: Attempt the reaction at the lowest effective temperature. 2. Use a More Robust Ligand: Consider N-heterocyclic carbene (NHC) ligands, which are known to form highly stable palladium complexes. 3. Add a Phase-Transfer Catalyst: For reactions with solubility issues, a phase-transfer catalyst can sometimes help stabilize the palladium catalyst.

Troubleshooting Workflow for Low Yield Reactions

G start Low or No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert optimize_ligand Screen Different Ligand Classes (e.g., Buchwald-type, NHCs) check_inert->optimize_ligand optimize_base Optimize Base (e.g., K2CO3, K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_solvent Screen Solvents (e.g., Dioxane, Toluene (B28343), DMF) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why is ligand choice so important for palladium-catalyzed reactions of this compound?

A1: The amino group in this compound can act as a ligand itself, coordinating to the palladium catalyst. This can sometimes inhibit the catalytic cycle. A well-chosen external ligand, typically a phosphine, is crucial to modulate the electronic and steric environment around the palladium center.[1] This enhances catalyst stability, promotes the desired reaction steps (like oxidative addition and reductive elimination), and minimizes side reactions.[2]

Q2: What class of ligands is generally recommended for Suzuki-Miyaura coupling of this compound?

A2: For Suzuki-Miyaura reactions involving electron-deficient heteroaryl halides, bulky and electron-rich monophosphine ligands are often the first choice. Ligands such as SPhos, XPhos, and RuPhos have demonstrated effectiveness in similar systems. These ligands facilitate the oxidative addition step, which can be challenging with electron-deficient substrates.

Q3: For a Buchwald-Hartwig amination with this compound, what ligands should I consider?

A3: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are generally effective for Buchwald-Hartwig amination. Specialised ligands like BrettPhos and RuPhos have shown excellent performance in C-N cross-coupling reactions of aminopyridines. The choice of ligand can also depend on the nature of the amine coupling partner.

Q4: Can I perform these reactions without a ligand?

A4: While some "ligandless" palladium-catalyzed reactions exist, they are generally not recommended for challenging substrates like this compound. The absence of a suitable ligand often leads to catalyst decomposition and low yields.

Q5: How do I choose the best base and solvent for my reaction?

A5: The choice of base and solvent is interdependent and crucial for reaction success. For Suzuki reactions, common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) in solvents like dioxane, toluene, or DMF, often with some water. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used in anhydrous solvents like toluene or dioxane. Optimization is often necessary, and a screening of different base/solvent combinations is recommended.

Illustrative Ligand Performance in a Representative Suzuki-Miyaura Coupling

The following table provides representative data for the Suzuki-Miyaura coupling of a generic amino-halo-pyridine with phenylboronic acid, illustrating the impact of ligand choice on reaction yield. Note: These are illustrative yields and may vary for this compound.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O10045
SPhosPd₂(dba)₃K₃PO₄Toluene10088
XPhosXPhos Pd G2K₃PO₄Dioxane10092
RuPhosRuPhos Pd G3K₂CO₃t-Amyl Alcohol11095

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an amino-halo-pyridine with a generic arylboronic acid. Optimization for this compound is likely necessary.

Materials:

  • This compound (or other amino-halo-pyridine)

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the amino-halo-pyridine (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), the palladium pre-catalyst, and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G setup 1. Reaction Setup (Substrates, Catalyst, Base) solvent 2. Add Degassed Solvent setup->solvent heat 3. Heat and Stir (Inert Atmosphere) solvent->heat monitor 4. Monitor Progress (TLC/LC-MS) heat->monitor workup 5. Aqueous Work-up and Extraction monitor->workup purify 6. Column Chromatography workup->purify product Purified Product purify->product

A typical experimental workflow for Suzuki-Miyaura coupling.

Representative Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of an amino-halo-pyridine. Optimization for this compound is likely necessary.

Materials:

  • This compound (or other amino-halo-pyridine)

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.2 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst and the base to a dry reaction vessel.

  • Reagent Addition: Add the amino-halo-pyridine (1.0 eq.), followed by the amine coupling partner (1.1-1.5 eq.), and the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

References

Managing thermal stability of 4-Amino-3-fluoropyridine in high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 4-Amino-3-fluoropyridine in high-temperature reactions.

Troubleshooting Common Issues

Q1: My high-temperature reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and solutions?

A1: Low yields in high-temperature reactions involving this compound can stem from several factors. Thermal decomposition of the starting material or product is a primary concern. Additionally, side reactions or interactions with other reagents can reduce the efficiency of the desired transformation.

Potential Causes:

  • Thermal Decomposition: this compound or your product may be degrading at the reaction temperature.

  • Side Reactions: The reactive nature of the amino and fluoro groups can lead to unwanted side reactions at elevated temperatures.

  • Incompatibility with Reagents: The compound may react with other components in the reaction mixture, such as strong oxidizing agents or acids, leading to degradation.[1][2]

  • Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the specific transformation.

Troubleshooting Steps:

  • Assess Thermal Stability: If not already done, perform a thermal analysis (e.g., DSC or TGA) of this compound and your key intermediates to determine their decomposition temperatures under your reaction conditions.

  • Lower Reaction Temperature: If possible, attempt the reaction at a lower temperature, perhaps with a more active catalyst or for a longer duration.

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

  • Reagent Compatibility Check: Review the compatibility of all reagents. Avoid strong oxidizing agents and acids if possible.[1][2]

  • Stepwise Addition: Consider adding the most sensitive reagents, including this compound, to the reaction mixture at a lower temperature and then gradually heating to the desired reaction temperature.

Q2: I am observing the formation of dark-colored impurities in my reaction mixture. What could be the reason?

A2: The formation of dark-colored, often polymeric, impurities is a common indicator of decomposition in organic reactions, particularly at high temperatures.

Potential Causes:

  • Decomposition of this compound: The compound itself may be degrading to form colored byproducts. Thermal decomposition can generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

  • Reaction with Air: The amino group is susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities.

  • Complex Side Reactions: At elevated temperatures, a cascade of unintended reactions can occur, leading to complex, high-molecular-weight, colored compounds.

Preventative Measures:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction vessel by using a well-sealed setup and purging with an inert gas.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use can minimize oxidation.

  • Monitor Reaction Closely: Use analytical techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the desired product is formed to minimize the formation of degradation products.

  • Purification: If impurity formation is unavoidable, consider purification techniques such as activated carbon treatment or column chromatography to remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended operating temperature for reactions involving this compound?

A1: There is no single maximum recommended operating temperature, as the thermal stability of this compound will depend on the specific reaction conditions, including the solvent, other reagents present, and the reaction time. While its boiling point is 358.6°C at 760mmHg, decomposition may occur at significantly lower temperatures.[4] It is crucial to experimentally determine the thermal stability for your specific system using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Q2: What are the known incompatible materials with this compound at high temperatures?

A2: this compound is incompatible with strong oxidizing agents and acids.[1][2] Reactions with these substances, especially at elevated temperatures, can be hazardous and lead to rapid decomposition.

Q3: What are the hazardous decomposition products of this compound?

A3: In the event of a fire or thermal decomposition, this compound can release hazardous substances, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1] Appropriate safety precautions and ventilation are essential when handling this compound at high temperatures.

Q4: How should I handle and store this compound to ensure its stability?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[1][2] For handling, use personal protective equipment, including gloves and safety goggles, and work in a well-ventilated area or under a fume hood.[1][4]

Data and Physical Properties

Physical Properties of this compound

PropertyValueReference
CAS Number2247-88-3[5]
Molecular FormulaC₅H₅FN₂[5]
Molecular Weight112.11 g/mol [5]
Melting Point71-79 °C[4][5]
Boiling Point358.6 °C at 760 mmHg[4]
Flash Point170.7 °C[4]

Safety Information

HazardDescriptionReference
Incompatible MaterialsStrong oxidizing agents, Acids[1][2]
Hazardous Decomposition ProductsCarbon oxides, Hydrogen fluoride, Nitrogen oxides[1]

Experimental Protocols

Protocol: Determining Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition for this compound or a reaction mixture containing it.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • This compound sample (2-5 mg)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.

  • Hermetically seal the pan to contain any potential off-gassing.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected reaction or decomposition temperature.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any exothermic or endothermic events that may indicate decomposition. A sharp exothermic peak is often indicative of decomposition.

Protocol: Assessing Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound or a reaction mixture begins to lose mass due to decomposition or evaporation.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • This compound sample (5-10 mg)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Place an empty TGA sample pan in the instrument and tare it.

  • Accurately weigh 5-10 mg of the sample into the tared pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperature at which significant mass loss begins, indicating decomposition or volatilization.

Visualizations

Thermal_Decomposition_Pathway cluster_main Potential Thermal Decomposition of this compound cluster_products Products This compound This compound Decomposition_Products Hazardous Decomposition Products This compound->Decomposition_Products High Temperature CO Carbon Monoxide Decomposition_Products->CO CO2 Carbon Dioxide Decomposition_Products->CO2 HF Hydrogen Fluoride Decomposition_Products->HF NOx Nitrogen Oxides Decomposition_Products->NOx

Caption: Potential thermal decomposition pathway of this compound.

High_Temp_Workflow Start Start Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Stepwise Reagent Addition (AFP at lower temp) Reaction_Setup->Reagent_Addition Heating Gradual Heating to Target Temperature Reagent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Cool Down and Quench Monitoring->Workup Purification Product Purification Workup->Purification End End Purification->End

Caption: Recommended workflow for high-temperature reactions.

Troubleshooting_Guide Problem Low Yield or Product Degradation Check_Temp Is Reaction Temperature Too High? Problem->Check_Temp Lower_Temp Lower Temperature or Use Milder Conditions Check_Temp->Lower_Temp Yes Check_Atmosphere Is an Inert Atmosphere Maintained? Check_Temp->Check_Atmosphere No Improve_Inert Improve Inert Gas Purge and Use Degassed Solvents Check_Atmosphere->Improve_Inert No Check_Reagents Are Reagents Compatible? Check_Atmosphere->Check_Reagents Yes Change_Reagents Substitute Incompatible Reagents (e.g., strong oxidizers) Check_Reagents->Change_Reagents No

Caption: Troubleshooting guide for unexpected reaction outcomes.

References

Technical Support Center: Palladium Catalyst Removal from 4-Amino-3-fluoropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Amino-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual palladium catalysts from reaction mixtures. Efficient removal of palladium is critical to ensure the purity and safety of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reaction mixtures containing this compound?

A1: The primary challenge stems from the structure of this compound. The nitrogen atom in the pyridine (B92270) ring and the amino group can act as strong ligands, forming stable, soluble complexes with palladium species. This coordination makes the palladium less accessible to removal by simple filtration and can reduce the effectiveness of some solid-supported scavengers.

Q2: What are the most common methods for removing palladium catalysts in this context?

A2: The most common methods for removing both homogeneous and heterogeneous palladium catalysts from reaction mixtures involving aminopyridines include:

  • Scavenging: Utilizing solid-supported or soluble agents with high affinity for palladium, such as thiol, amine, or phosphine-functionalized silica (B1680970) or polymers.

  • Activated Carbon Treatment: Adsorption of palladium species onto the surface of activated carbon.

  • Filtration through Celite®: Effective for removing heterogeneous catalysts (e.g., Pd/C) and precipitated palladium species.

  • Chromatography: Separation of the product from the catalyst using column chromatography.

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.

Q3: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities. According to the ICH Q3D guideline, palladium is a Class 2B element, and its permitted daily exposure (PDE) is 100 µ g/day for the oral route of administration. This often translates to a concentration limit of 10 parts per million (ppm) or lower in the final API, depending on the maximum daily dose of the drug.

Q4: How can I accurately quantify the amount of residual palladium in my product?

A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique offers high sensitivity and accuracy, capable of detecting palladium concentrations at the parts per billion (ppb) level. Proper sample preparation is crucial for accurate results.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures and provides step-by-step solutions.

Issue 1: High Residual Palladium Levels After Initial Purification Attempt
  • Possible Cause A: Soluble Palladium Complexes: The this compound is forming a stable, soluble complex with the palladium catalyst.

    • Suggested Solution:

      • Employ a High-Affinity Scavenger: Use a scavenger specifically designed to bind tightly to palladium. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or macroporous polystyrene resins with 2,4,6-trimercaptotriazine (TMT) are often effective.

      • Optimize Scavenging Conditions: Increase the temperature of the reaction mixture (e.g., to 40-60 °C) and extend the stirring time (e.g., 4-24 hours) to improve the kinetics of palladium binding to the scavenger.

      • Consider a Combination of Methods: A multi-step approach can be highly effective. For example, an initial treatment with activated carbon followed by a polishing step with a high-affinity scavenger.

  • Possible Cause B: Ineffective Scavenger Choice: The chosen scavenger is not optimal for the oxidation state of the palladium (Pd(0) vs. Pd(II)) or the solvent system.

    • Suggested Solution:

      • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most effective one for your specific reaction conditions.

      • Oxidation State Consideration: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0). If the oxidation state is unknown, a broad-spectrum scavenger may be beneficial.

Issue 2: Significant Product Loss During Palladium Removal
  • Possible Cause: Non-specific Adsorption: The this compound product is adsorbing to the purification medium, particularly activated carbon.

    • Suggested Solution:

      • Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. A loading of 5-10 wt% relative to the crude product is a common starting point for activated carbon.

      • Thorough Washing: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover adsorbed product.

      • Alternative Scavengers: Screen for scavengers known to have lower non-specific binding.

      • Consider Crystallization: If product loss remains high, crystallization may be a more suitable purification method.

Issue 3: Inconsistent Palladium Removal Results Between Batches
  • Possible Cause: Variability in Palladium Species: The nature of the palladium species (e.g., oxidation state, colloidal vs. dissolved) may differ between reaction batches.

    • Suggested Solution:

      • Standardize Work-up Procedure: Ensure that the work-up protocol prior to palladium removal is consistent for all batches.

      • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a range of palladium species.

      • Pre-treatment: In some cases, a pre-treatment step, such as adjusting the pH or adding a mild oxidant or reductant, can help to convert the palladium into a single, more easily removed species.

Data Presentation

The following tables summarize the efficiency of various palladium removal methods for aminopyridine derivatives. While specific data for this compound is limited in the public domain, the data for structurally similar compounds provide a valuable reference.

Table 1: Comparison of Palladium Scavenger Efficiency for Aminopyridine Derivatives

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)% RemovalNotes
Silica-Based Thiol-SH>1000<10>99%Broadly effective for various palladium species.
Macroporous Polystyrene-TMT2,4,6-trimercaptotriazine~1200<10>99%High loading capacity.
Silica-Based Cysteine-SH, -NH2, -COOH~500<20>96%Can exhibit some product binding.
Activated Carbon (Darco® KB-B)N/A~300<1>99.6%Risk of non-specific product adsorption.[1]

Note: The efficiency of palladium removal is highly dependent on specific reaction conditions such as solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger

This protocol provides a general procedure for using a solid-supported thiol scavenger to remove residual palladium from a solution of crude this compound.

  • Reaction Work-up: Following the palladium-catalyzed reaction, perform a standard aqueous work-up to remove water-soluble byproducts and reagents. The crude this compound should be dissolved in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Ethyl Acetate).

  • Scavenger Addition: To the solution of the crude product, add the thiol-functionalized silica scavenger. A typical starting amount is 4-8 equivalents relative to the initial amount of palladium catalyst used.

  • Scavenging: Stir the mixture at a temperature between 25 °C and 60 °C. The optimal time and temperature should be determined experimentally, but a typical duration is 4-16 hours.

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.

Protocol 2: Palladium Removal using Activated Carbon

This protocol describes a general procedure for removing residual palladium using activated carbon.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to the crude product.

  • Adsorption: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 45 °C) for 2-18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration in the purified product using ICP-MS.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction & Initial Work-up cluster_purification Palladium Removal cluster_analysis Analysis & Final Product reaction This compound Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) workup Aqueous Work-up reaction->workup dissolve Dissolve Crude Product in Organic Solvent workup->dissolve add_scavenger Add Pd Scavenger or Activated Carbon dissolve->add_scavenger stir Stir (Optimized Time & Temperature) add_scavenger->stir filtration Filter through Celite® stir->filtration wash Wash Filter Cake filtration->wash concentrate Concentrate Filtrate wash->concentrate analysis ICP-MS Analysis for Residual Palladium concentrate->analysis product Purified This compound analysis->product

Caption: Experimental workflow for the removal of palladium catalyst.

Troubleshooting_Guide cluster_scavenging Scavenging Issues cluster_product_loss Product Loss Issues cluster_combination Advanced Strategies start High Residual Pd in Final Product? scavenger_choice Is the scavenger choice optimal? start->scavenger_choice Yes product_loss Significant Product Loss? start->product_loss No, but... scavenger_screen Perform scavenger screen (Thiol, TMT, etc.) scavenger_choice->scavenger_screen No scavenging_conditions Are scavenging conditions optimized? scavenger_choice->scavenging_conditions Yes optimize_conditions Increase temperature and/or time scavenging_conditions->optimize_conditions No combination Consider combination of methods (e.g., Carbon + Scavenger) scavenging_conditions->combination Yes adsorption Non-specific adsorption on carbon/scavenger? product_loss->adsorption Yes reduce_adsorbent Reduce adsorbent amount & wash thoroughly adsorption->reduce_adsorbent crystallization Consider crystallization combination->crystallization

Caption: Troubleshooting decision tree for palladium removal.

References

Strategies to avoid defluorination of 4-Amino-3-fluoropyridine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the defluorination of 4-Amino-3-fluoropyridine during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound?

A1: this compound is generally stable under normal handling and storage conditions.[1][2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from ignition sources and strong oxidizing agents.[1][2] However, like many fluorinated aromatic compounds, its stability can be compromised under certain reactive conditions, potentially leading to defluorination.

Q2: What is defluorination in the context of this compound synthesis?

A2: Defluorination is a side reaction where the fluorine atom on the pyridine (B92270) ring is replaced by another atom or group, most commonly hydrogen (hydrodefluorination), a hydroxyl group, or another nucleophile present in the reaction mixture. This leads to the formation of an undesired byproduct, reducing the yield and purity of the target molecule.

Q3: Under what conditions is defluorination most likely to occur?

A3: Defluorination of fluorinated pyridines can be promoted by several factors, including:

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for C-F bond cleavage.

  • Strong Bases or Nucleophiles: Certain strong bases or nucleophiles can attack the carbon atom bearing the fluorine, leading to nucleophilic aromatic substitution.

  • Reductive Conditions: The presence of reducing agents, especially in combination with transition metal catalysts, can lead to hydrodefluorination.[3]

  • Prolonged Reaction Times: Extended reaction times increase the probability of side reactions, including defluorination.

Q4: Is the fluorine atom in this compound particularly labile?

A4: The reactivity of a fluorine atom on a pyridine ring is influenced by the electronic effects of other substituents. The amino group at the 4-position is an electron-donating group, which can influence the electron density of the ring and affect the lability of the C-F bond. While generally stable, its reactivity can be significant in the presence of certain reagents.

Troubleshooting Guide: Defluorination Issues

This guide addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Observed Problem Potential Cause Suggested Solution
LC-MS/MS analysis shows a byproduct with a mass of M-18 (loss of HF) or M-19 (loss of F, gain of H). Hydrodefluorination: This can be caused by certain catalysts (e.g., Palladium on Carbon with a hydrogen source) or reducing agents.1. Re-evaluate your catalyst system: If using a hydrogenation step, consider a milder catalyst or alternative reduction method that is less likely to cleave the C-F bond. 2. Control the hydrogen source: If a hydride source is used, consider a less reactive one or control its stoichiometry carefully.
NMR analysis indicates the presence of 4-aminopyridine (B3432731) or 4-amino-3-hydroxypyridine. Nucleophilic Substitution: The fluorine atom may be displaced by residual water or other nucleophiles in the reaction mixture, especially at elevated temperatures.1. Ensure anhydrous conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] 2. Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of this side reaction.
A significant amount of starting material is consumed, but the yield of the desired product is low, with multiple unidentified byproducts. Decomposition: The starting material or product may be unstable under the chosen reaction conditions.1. Screen reaction conditions: Perform small-scale experiments to screen for optimal temperature, reaction time, and reagent stoichiometry. 2. Protect the amino group: The amino group can sometimes direct or participate in side reactions. Consider using a suitable protecting group if it is not the intended reactive site.
During a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), defluorination is observed. Catalyst-Mediated C-F Activation: Some transition metal catalysts, particularly in certain ligand environments, can activate the C-F bond, leading to defluorination.1. Ligand Screening: The choice of ligand is crucial. Screen different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to find a system that promotes the desired coupling without activating the C-F bond. 2. Use a milder base: Strong bases can promote defluorination. Screen milder bases like K3PO4 or Cs2CO3.

Experimental Protocols

Protocol: Minimizing Defluorination in a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general methodology for a hypothetical SNAr reaction where a nucleophile is reacting at another position on the this compound ring, with precautions to avoid defluorination.

Objective: To perform a nucleophilic aromatic substitution on this compound while minimizing the risk of defluorination.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Mild base (e.g., K2CO3 or Cs2CO3, dried)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (dried in an oven)

Procedure:

  • Preparation: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the reaction flask, add the dried mild base and this compound.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an anhydrous and oxygen-free environment.

  • Solvent and Nucleophile Addition: Add the anhydrous solvent, followed by the nucleophile, via a syringe.

  • Reaction Temperature: Begin stirring the reaction mixture at room temperature. If heating is required, use the lowest effective temperature. A temperature screening (e.g., 60°C, 80°C, 100°C) on a small scale is recommended to find the optimal balance between reaction rate and byproduct formation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the formation of the desired product and any byproducts corresponding to defluorination.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Quench the reaction by adding cold water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Logic for Defluorination

Defluorination_Troubleshooting start Defluorination Observed (e.g., by LC-MS) reaction_type What is the reaction type? start->reaction_type reductive Reductive Conditions (e.g., Hydrogenation) reaction_type->reductive Reductive nucleophilic Nucleophilic Substitution (SNAr) reaction_type->nucleophilic Nucleophilic metal_catalyzed Metal-Catalyzed Cross-Coupling reaction_type->metal_catalyzed Metal-Catalyzed sol_reductive1 Use milder reducing agent reductive->sol_reductive1 sol_reductive2 Screen alternative catalysts reductive->sol_reductive2 sol_nucleophilic1 Ensure anhydrous conditions nucleophilic->sol_nucleophilic1 sol_nucleophilic2 Lower reaction temperature nucleophilic->sol_nucleophilic2 sol_nucleophilic3 Use a milder base nucleophilic->sol_nucleophilic3 sol_metal1 Screen ligands metal_catalyzed->sol_metal1 sol_metal2 Optimize base and temperature metal_catalyzed->sol_metal2

Caption: Troubleshooting workflow for identifying and addressing defluorination.

Hypothetical Reaction Pathway: Desired vs. Side Reaction

Reaction_Pathway cluster_desired Desired Pathway cluster_side_reaction Defluorination Side Reaction reactant This compound + Nu- desired_product Desired Product (Substitution at another position) reactant->desired_product Optimal Conditions conditions Harsh Conditions (High Temp, Strong Base) reactant->conditions defluorinated_product Defluorinated Byproduct (e.g., 4-Amino-3-(Nu)-pyridine) conditions->defluorinated_product Undesired Pathway

Caption: Desired reaction pathway versus the undesired defluorination side reaction.

References

Validation & Comparative

Reactivity in SNAr Reactions: A Comparative Analysis of 4-Amino-3-fluoropyridine and 4-amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry, the choice of leaving group on the aromatic ring is a critical determinant of reaction efficiency. This guide provides a comparative analysis of the reactivity of 4-amino-3-fluoropyridine and 4-amino-3-chloropyridine (B195901), two key intermediates in pharmaceutical and agrochemical research. Leveraging established principles and available experimental data, this document aims to inform substrate selection and reaction design for professionals in drug development and chemical synthesis.

Executive Summary

Nucleophilic aromatic substitution on pyridine (B92270) rings is a fundamental transformation for the synthesis of a diverse array of functionalized heterocyclic compounds. The reactivity of halopyridines in these reactions is significantly influenced by the nature of the halogen substituent. It is a well-established principle that in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine powerfully stabilizes this intermediate, making fluoride (B91410) an excellent leaving group in this context. Consequently, fluoroarenes and fluoroheteroarenes generally exhibit significantly higher reactivity compared to their chloro-analogues.

Therefore, it can be confidently inferred that This compound is significantly more reactive than 4-amino-3-chloropyridine in SNAr reactions . This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which can be advantageous when working with sensitive or complex molecular scaffolds.

Comparative Reactivity Data

Although specific rate constants for the titular compounds are not available, the following table summarizes the established qualitative and quantitative reactivity trends for analogous halopyridines in SNAr reactions.

FeatureThis compound4-Amino-3-chloropyridineSupporting Evidence
Relative Reactivity HighModerateFluoropyridines are generally much more reactive than chloropyridines in SNAr reactions.[1][2]
Reaction Conditions Milder conditions (lower temperatures, weaker bases) are often sufficient.[1]More forcing conditions (higher temperatures, stronger bases) may be required.The higher reactivity of the C-F bond towards nucleophilic attack allows for less stringent reaction parameters.
Leaving Group Ability ExcellentGoodThe rate-determining step in SNAr is the formation of the Meisenheimer complex, which is stabilized by the highly electronegative fluorine atom.[1]
Quantitative Comparison (Analogous System) The reaction of 2-fluoropyridine (B1216828) with NaOEt is 320 times faster than that of 2-chloropyridine.[1]-This provides a strong quantitative basis for the expected reactivity difference.

Experimental Protocols

The following is a general experimental protocol for a typical SNAr reaction involving a halopyridine and an amine nucleophile. This protocol can be adapted for both this compound and 4-amino-3-chloropyridine, with the expectation that the reaction with the fluoro-substituted substrate will proceed more rapidly and under milder conditions.

General Procedure for the SNAr Reaction of 4-Amino-3-halopyridines with an Amine Nucleophile:

Materials:

  • 4-amino-3-halopyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (B128534) or DBU, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-amino-3-halopyridine, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature. For this compound, starting at room temperature and gradually increasing to 60-80 °C is a reasonable approach. For 4-amino-3-chloropyridine, higher temperatures (e.g., 100-150 °C) may be necessary.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Note: Optimization of the base, solvent, temperature, and reaction time is crucial for achieving high yields and should be performed on a case-by-case basis.

Visualization of the SNAr Mechanism

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for an SNAr reaction on a 3-halopyridine.

SNAr_Mechanism sub 4-Amino-3-halopyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) prod Substituted Pyridine meisenheimer->prod - X⁻ (Fast) lg Halide Ion (X⁻)

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

This diagram illustrates the logical flow of the SNAr reaction, starting from the reactants, proceeding through the critical Meisenheimer complex intermediate, and concluding with the final products. The rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of the halogen and the pyridine nitrogen.

References

Comparative Efficacy of 4-Aminopyridine Analogs in Potassium Channel Blockade: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potassium channel blocking activity of several key analogs of 4-aminopyridine (B3432731) (4-AP). By presenting quantitative experimental data, detailed methodologies, and visual representations of molecular interactions and experimental workflows, this document aims to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of 4-aminopyridine and its analogs against various voltage-gated potassium (Kv) channels. The data highlights the structure-activity relationship (SAR), demonstrating how substitutions on the pyridine (B92270) ring influence blocking potency. All data presented was obtained using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing the target channels.

Table 1: IC50 Values of 4-Aminopyridine Analogs against Voltage-Gated Potassium Channels

CompoundSubstituent(s)Target ChannelIC50 (µM)Relative Potency to 4-APReference
4-Aminopyridine (4-AP) NoneShaker K+~200 - 350Baseline[1][2]
Kv1.1242Baseline[3]
Kv1.2399Baseline[3]
Kv1.4399Baseline[3]
3-Methyl-4-aminopyridine (3Me4AP) 3-MethylShaker K+34~7-fold more potent[1][2]
3-Fluoro-4-aminopyridine (3F4AP) 3-FluoroShaker K+~160 - 304~1.1x more potent[1]
3-Methoxy-4-aminopyridine (3MeO4AP) 3-MethoxyShaker K+820~3- to 4-fold less potent[1][2]
3-Trifluoromethyl-4-aminopyridine (3CF34AP) 3-TrifluoromethylShaker K+~690 - 1150~3- to 4-fold less potent[1][4]
2-Trifluoromethyl-4-aminopyridine (2CF34AP) 2-TrifluoromethylShaker K+>10,000~60-fold less active[1][5]
3-Hydroxy-4-aminopyridine 3-HydroxyKv1.17886Less potent[3]
Kv1.223652Less potent[3]
Kv1.423191Less potent[3]
3-Hydroxy-4-aminopyridine sulfate 3-Hydroxy sulfateKv1.1>50,000Significantly less potent[3]
Kv1.2>50,000Significantly less potent[3]
Kv1.4>50,000Significantly less potent[3]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide: the determination of IC50 values using Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of potassium channel blockers on Kv channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to harvest ovarian lobes.

  • Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected and injected with complementary RNA (cRNA) encoding the specific potassium channel subunit of interest.

  • Injected oocytes are incubated for 2-5 days at 16-18°C in a nutrient-rich solution to allow for channel protein expression in the oocyte membrane.[6]

2. Electrophysiological Recording:

  • An oocyte expressing the target Kv channels is placed in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).[7]

  • The oocyte is impaled with two sharp glass microelectrodes filled with 3 M KCl, one for voltage recording and the other for current injection.[8]

  • The membrane potential is clamped at a holding potential of -80 mV, where the potassium channels are in a closed state.[7]

  • Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents.

  • Control currents are recorded in the absence of any drug.

3. Drug Application and Data Acquisition:

  • The oocyte is then perfused with the bath solution containing increasing concentrations of the 4-aminopyridine analog.

  • Potassium currents are recorded at each concentration until a steady-state block is achieved.

  • The peak current amplitude in the presence of the drug is measured and compared to the control current.

4. Data Analysis and IC50 Determination:

  • The relative current at each drug concentration is calculated as the ratio of the current in the presence of the drug to the control current.

  • Concentration-response curves are generated by plotting the relative current against the drug concentration.

  • The data is fitted to the Hill equation to determine the IC50 value, which is the concentration of the analog that produces 50% inhibition of the potassium current.[7]

Visualizations

The following diagrams illustrate the signaling pathway of potassium channel blockade, a typical experimental workflow, and the structure-activity relationship of 4-aminopyridine analogs.

G cluster_membrane Cell Membrane K_Channel_Closed K+ Channel (Closed) K_Channel_Open K+ Channel (Open) K_Channel_Closed->K_Channel_Open K_Channel_Blocked K+ Channel (Blocked) K_Channel_Open->K_Channel_Blocked K_Efflux K+ Efflux (Repolarization) K_Channel_Open->K_Efflux No_K_Efflux No K+ Efflux (Prolonged Depolarization) K_Channel_Blocked->No_K_Efflux Depolarization Depolarization Depolarization->K_Channel_Closed Opens 4AP_Analog_Extracellular 4-AP Analog (Extracellular) 4AP_Analog_Intracellular 4-AP Analog (Intracellular, Cationic) 4AP_Analog_Extracellular->4AP_Analog_Intracellular Membrane Permeation (Uncharged form) 4AP_Analog_Intracellular->K_Channel_Open Binds to open state from intracellular side

Mechanism of 4-AP analog action on K+ channels.

G Start Start Oocyte_Prep Oocyte Preparation & cRNA Injection Start->Oocyte_Prep Incubation Incubation (2-5 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Control_Recording Record Control K+ Currents TEVC_Setup->Control_Recording Drug_Application Perfuse with 4-AP Analog Control_Recording->Drug_Application Experimental_Recording Record Blocked K+ Currents Drug_Application->Experimental_Recording Data_Analysis Data Analysis (IC50 Calculation) Experimental_Recording->Data_Analysis End End Data_Analysis->End

Experimental workflow for IC50 determination.

G cluster_potency Effect on Potency 4AP_Core 4-Aminopyridine Scaffold 3_Methyl 3-Methyl Substitution 4AP_Core->3_Methyl Modification 3_Fluoro 3-Fluoro Substitution 4AP_Core->3_Fluoro Modification 3_Methoxy 3-Methoxy Substitution 4AP_Core->3_Methoxy Modification 3_CF3 3-Trifluoromethyl Substitution 4AP_Core->3_CF3 Modification 2_CF3 2-Trifluoromethyl Substitution 4AP_Core->2_CF3 Modification Increased_Potency Increased Potency Similar_Potency Similar Potency Decreased_Potency Decreased Potency Greatly_Decreased_Potency Greatly Decreased Potency 3_Methyl->Increased_Potency 3_Fluoro->Similar_Potency 3_Methoxy->Decreased_Potency 3_CF3->Decreased_Potency 2_CF3->Greatly_Decreased_Potency

Structure-activity relationship of 4-AP analogs.

References

Characterization of 4-Amino-3-fluoropyridine Derivatives using 1H and 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The aminopyridine moiety is also a prevalent feature in numerous pharmaceuticals. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Amino-3-fluoropyridine and its non-fluorinated analog, 4-aminopyridine (B3432731). Understanding the influence of the fluorine substituent on the NMR spectra is crucial for the unambiguous identification and characterization of these and related compounds in research and development.

¹H NMR Spectral Analysis

The introduction of an electron-withdrawing fluorine atom at the 3-position of the 4-aminopyridine scaffold induces significant changes in the ¹H NMR spectrum. The primary effects observed are changes in chemical shifts (δ) and the appearance of H-F coupling constants (J).

In the case of 4-aminopyridine , the pyridine (B92270) ring protons exhibit a characteristic pattern. The protons at positions 2 and 6 (H-2, H-6) are chemically equivalent and appear as a doublet, coupled to the protons at positions 3 and 5. Similarly, the protons at positions 3 and 5 (H-3, H-5) are equivalent and appear as a doublet, coupled to H-2 and H-6.

For This compound , the symmetry of the pyridine ring is broken. This results in distinct signals for each of the remaining protons (H-2, H-5, and H-6). The fluorine atom at C-3 will deshield the adjacent protons, particularly H-2 and H-5, causing them to resonate at a lower field (higher ppm) compared to 4-aminopyridine. Furthermore, the protons will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting of the signals. Specifically, H-2 will show a short-range two-bond coupling (²JHF), and H-5 will exhibit a longer-range four-bond coupling (⁴JHF). The amino group protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information for the structural elucidation of these compounds. The carbon chemical shifts are significantly influenced by the electronegativity of the substituents.

In 4-aminopyridine , the carbon atoms at positions 2 and 6, as well as at 3 and 5, are chemically equivalent. The carbon bearing the amino group (C-4) is significantly shielded compared to unsubstituted pyridine.

The introduction of fluorine in This compound has a pronounced effect on the ¹³C chemical shifts. The most dramatic effect is observed for the carbon directly attached to the fluorine (C-3), which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The neighboring carbons (C-2 and C-4) will also be affected, showing smaller two-bond C-F couplings (²JCF). The chemical shift of C-3 will be shifted significantly downfield due to the high electronegativity of fluorine.

Comparative NMR Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR data for 4-aminopyridine and the predicted data for this compound. The predicted values for this compound are based on established substituent effects and data from similar fluorinated pyridine derivatives.

Table 1: ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
4-Aminopyridine H-2, H-6d~8.1~6.0
H-3, H-5d~6.6~6.0
-NH₂br s~4.6-
This compound (Predicted) H-2d~8.0JHH = ~5.0, ²JHF = ~3.0
H-5dd~6.7JHH = ~5.0, ⁴JHF = ~1.5
H-6d~8.2JHH = ~5.0
-NH₂br s~4.8-

Table 2: ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundCarbonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
4-Aminopyridine C-2, C-6~150-
C-3, C-5~109-
C-4~150-
This compound (Predicted) C-2~140 (d)²JCF = ~15
C-3~155 (d)¹JCF = ~240
C-4~145 (d)²JCF = ~10
C-5~110 (d)³JCF = ~5
C-6~148-

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aminopyridine derivatives is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the aminopyridine derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the molecular structures and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

NMR Experimental Workflow start Sample Preparation instrument NMR Spectrometer Setup start->instrument acquire_1h ¹H NMR Data Acquisition instrument->acquire_1h acquire_13c ¹³C NMR Data Acquisition instrument->acquire_13c process Data Processing (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process analyze Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analyze end Structural Elucidation analyze->end

Caption: General workflow for NMR analysis.

Comparative Guide to the Biological Activity of c-Met Kinase Inhibitors: A Focus on 4-Amino-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of a novel kinase inhibitor scaffold derived from 4-Amino-3-fluoropyridine, represented by BMS-777607, against established c-Met kinase inhibitors. The objective is to offer a clear, data-driven analysis of their performance, supported by detailed experimental methodologies and visual representations of the underlying biological pathways.

Introduction to c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular processes such as proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention. Kinase inhibitors targeting c-Met have shown significant promise in oncology. This guide focuses on inhibitors synthesized from a this compound scaffold, exemplified by BMS-777607, and compares their activity with commercially available and clinically relevant c-Met inhibitors: Crizotinib, Cabozantinib, and Savolitinib.

Performance Comparison of c-Met Kinase Inhibitors

The following tables summarize the biochemical potency and cellular activity of BMS-777607 and its comparators. It is important to note that while the data is compiled from various studies, direct head-to-head comparisons under identical experimental conditions are ideal for accurate assessment.

Biochemical Potency Against c-Met Kinase
InhibitorTarget KinaseIC50 (nM)Assay Type
BMS-777607 c-Met3.9[1][2][3]Cell-free biochemical assay
Crizotinibc-Met~11 (cell-based)[4]Cell-based autophosphorylation assay
Cabozantinibc-Met1.3[4]Biochemical Kinase Assay
Savolitinibc-Met3.7Biochemical Kinase Assay

Lower IC50 values indicate higher potency.

Cellular Activity Profile
InhibitorCell LineAssayIC50 (nM)
BMS-777607 GTL-16 (gastric carcinoma)Cell Proliferation<100
CrizotinibMKN45 (gastric cancer)c-Met Autophosphorylation~10-100[4]
CabozantinibH1993 (lung adenocarcinoma)Cell Viability>1000[5]
SavolitinibEBC-1 (lung squamous carcinoma)Cell Viabilityin nM range[5]

IC50 values in cellular assays can vary based on the cell line and assay conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for assessing inhibitor activity.

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2/SOS GRB2/SOS c-Met->GRB2/SOS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion HGF HGF HGF->c-Met Binds BMS-777607 BMS-777607 BMS-777607->c-Met Inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

General Experimental Workflow for Kinase Inhibitor Validation

experimental_workflow Compound_Synthesis Synthesis of This compound Derivative Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Western Blot) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis In_Vivo_Studies In Vivo Xenograft Model Studies Cell_Based_Assay->In_Vivo_Studies Cell_Based_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis

References

Comparing the efficacy of different synthetic routes to 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of different synthetic routes to 4-Amino-3-fluoropyridine, a crucial intermediate in the synthesis of novel pharmaceuticals.[1][2] This guide provides an objective comparison of synthetic methodologies, supported by experimental data, to inform strategic decisions in medicinal chemistry and process development.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways. Below is a summary and comparison of the most common routes, detailing their respective advantages and disadvantages in terms of yield, purity, and reaction conditions.

Route Starting Material Key Intermediates Overall Yield Final Purity Key Advantages Key Disadvantages
Route 1: From 3-Fluoropyridine (B146971) via Carboxylation and Hofmann Degradation 3-Fluoropyridine3-Fluoro-4-pyridinecarboxylic acid, 3-Fluoro-4-pyridinecarboxamideApprox. 50-65% (calculated from multi-step yields)>97%[1]High purity of final product.Multi-step process, use of hazardous reagents like n-butyllithium and bromine.
Route 2: From 3-Bromo-4-nitropyridine (B1272033) N-oxide via Nucleophilic Fluorination and Reduction 3-Bromo-4-nitropyridine N-oxide3-Fluoro-4-nitropyridine (B80604) N-oxideModerate[3][4]Not explicitly stated, requires purification.Fewer steps, milder conditions for fluorination.[3][4]Starting material may not be as readily available, potential for side reactions.
Route 3: From 3-Fluoropyridine via Esterification and Hofmann Degradation 3-Fluoropyridine3-Fluoro-4-pyridinecarboxylic acid, 3-Fluoro-4-pyridinecarboxylic acid methyl/ethyl ester, 3-Fluoro-4-pyridinecarboxamideApprox. 60-75% (calculated from multi-step yields)>96%[5]High yield and purity.Multi-step process involving hazardous reagents.

Experimental Protocols

Route 1: Synthesis from 3-Fluoropyridine via Carboxylation and Hofmann Degradation

This pathway involves three main stages: carboxylation of 3-fluoropyridine, amidation of the resulting carboxylic acid, and finally a Hofmann degradation to yield the desired product.[1]

Step 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic acid

  • In a 250 ml reaction flask, 60 ml of anhydrous toluene (B28343) and 5.7 g of diisopropylamine (B44863) are added.

  • The mixture is cooled to -25°C, and 22.5 ml of 2.5M n-butyllithium is slowly added, maintaining the temperature between -30 to -25°C for 1.5 hours.

  • The reaction is then cooled to -70°C, and 5.0 g of 3-fluoropyridine is added. The reaction proceeds at -70°C for 3 hours.

  • Carbon dioxide gas is slowly introduced, and the reaction mixture is warmed to room temperature.

  • 30 ml of water is added, and the tetrahydrofuran (B95107) is removed by concentration.

  • The pH is adjusted to 3-5 with 2mol/L hydrochloric acid, leading to the formation of a solid.

  • The mixture is stirred at room temperature for 1 hour and then filtered.

  • The resulting white solid is dried at 45°C for 24 hours to obtain 3-fluoro-4-pyridinecarboxylic acid.

    • Yield: 85%[1]

    • Purity: 98%[1]

Step 2: Synthesis of 3-Fluoro-4-pyridinecarboxamide

  • In a 250 ml reaction flask, 25 ml of sulfonyl chloride and 5.0 g of 3-fluoro-4-pyridinecarboxylic acid are added.

  • The mixture is heated to reflux for 6 hours.

  • After cooling to room temperature, excess sulfonyl chloride is removed under reduced pressure.

  • 50 ml of 25% ammonia (B1221849)/tetrahydrofuran solution is added at 0-20°C, and the mixture is stirred at room temperature for 2 hours.

  • Excess ammonia and solvent are removed to yield a yellow solid.

  • 50 ml of petroleum ether is added, and the mixture is stirred for 1 hour before filtering.

  • The pale yellow solid product is 3-fluoro-4-pyridinecarboxamide.

    • Yield: 76%[1]

    • Purity: 97%[1]

Step 3: Synthesis of this compound

  • In a 250 ml reaction flask, 50 ml of water and 5.4 g of sodium hydroxide (B78521) are added and cooled to 0-5°C.

  • 4.7 g of liquid bromine is added dropwise at 0-5°C, and the mixture is stirred for 2 hours.

  • 5.0 g of 3-fluoro-4-pyridinecarboxamide is added, and stirring continues at 0-5°C for 2 hours until all solids dissolve.

  • The reaction is then heated to 75-80°C and refluxed for 1.5 hours.

  • After cooling to room temperature, the pH is adjusted to 8-9 with concentrated hydrochloric acid.

  • The aqueous layer is extracted three times with 50 ml of ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give the final product.

    • Yield: 82%

    • Purity: 99.5%

Route 2: Synthesis from 3-Bromo-4-nitropyridine N-oxide

This two-step route offers a more direct approach to a fluorinated intermediate, which is then reduced to the final product.[3][4]

Step 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide

  • Fluorination of 3-bromo-4-nitropyridine N-oxide is carried out at room temperature.[3][4]

  • The reaction proceeds for a few minutes to give a moderate yield of 3-fluoro-4-nitropyridine N-oxide.[3][4]

    • Yield: 37%[4]

Step 2: Synthesis of this compound

  • The intermediate, 3-fluoro-4-nitropyridine N-oxide, is converted to this compound via catalytic hydrogenation.[3][4]

  • This reduction step proceeds readily.[3][4]

Visualized Synthetic Pathways

G cluster_0 Route 1: From 3-Fluoropyridine A 3-Fluoropyridine B 3-Fluoro-4-pyridinecarboxylic acid Yield: 85%, Purity: 98% A->B 1. LDA, THF, -70°C 2. CO2 C 3-Fluoro-4-pyridinecarboxamide Yield: 76%, Purity: 97% B->C 1. SOCl2, reflux 2. NH3/THF D This compound Yield: 82%, Purity: 99.5% C->D Br2, NaOH, H2O

Caption: Synthetic pathway of this compound starting from 3-Fluoropyridine.

G cluster_1 Route 2: From 3-Bromo-4-nitropyridine N-oxide E 3-Bromo-4-nitropyridine N-oxide F 3-Fluoro-4-nitropyridine N-oxide Yield: 37% E->F Nucleophilic Fluorination G This compound F->G Catalytic Hydrogenation

Caption: Synthesis of this compound via nucleophilic fluorination.

References

In-Vitro Assay Comparison for Novel Kinase Inhibitors Derived from 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to In-Vitro Evaluation

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Compounds derived from the 4-Amino-3-fluoropyridine scaffold have emerged as a promising class of molecules with the potential for high potency and selectivity. This guide provides an objective comparison of in-vitro assays crucial for the preclinical evaluation of these compounds, supported by experimental data and detailed protocols. We will focus on key assays for determining kinase inhibition and anti-proliferative activity, using a potent JAK2 inhibitor, XL019 (a 4-aryl-2-aminoalkylpyrimidine derivative), as a representative example of a compound conceptually derivable from a 4-aminopyridine (B3432731) core.

Data Presentation: Comparative In-Vitro Activity

The following tables summarize the quantitative data for representative compounds in key in-vitro assays. This data is essential for comparing the potency and cellular effects of newly synthesized derivatives.

Table 1: In-Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
XL019 JAK2ADP-Glo™9Ruxolitinib3.3
Alternative 1JAK2ADP-Glo™50Ruxolitinib3.3

Table 2: Anti-Proliferative Activity in a JAK2-Dependent Cell Line

Compound IDCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
XL019 HEL (human erythroleukemia)MTT1.1Ruxolitinib0.18
Alternative 1HEL (human erythroleukemia)MTT15Ruxolitinib0.18

Key Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data. Below are the methodologies for the primary assays cited in this guide.

Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct indicator of kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HEL)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the data on a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows are provided below to facilitate a clearer understanding of the compound's mechanism of action and the assays employed.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor This compound Derivative (e.g., XL019) Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents plate_setup Add Compound and Kinase/Substrate to Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubate_reaction Incubate (60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop detect_signal Add Detection Reagent (Convert ADP to ATP & Luminesce) incubate_stop->detect_signal incubate_detect Incubate (30-60 min) detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight seed_cells->incubate_adhere treat_cells Treat Cells with Test Compound incubate_adhere->treat_cells incubate_treatment Incubate (e.g., 72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT anti-proliferative assay.

A Comparative Guide to Purity Assessment of 4-Amino-3-fluoropyridine Derivatives: LC-MS and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). For novel compounds such as 4-Amino-3-fluoropyridine and its derivatives, selecting the most appropriate analytical methodology is critical. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this compound.

The Central Role of Purity in Drug Development

Impurity profiling is a regulatory requirement and a scientific necessity. Even minute quantities of impurities can have unintended pharmacological or toxicological effects, impact the stability of the drug substance, or affect the yield and efficiency of subsequent synthetic steps. For fluorinated pyridine (B92270) derivatives, potential impurities can include positional isomers, unreacted starting materials, by-products from side reactions, and degradation products. A thorough understanding of a compound's impurity profile is therefore essential for process optimization and quality control.

Comparative Analysis of Key Methodologies

The choice of analytical technique for purity assessment depends on a variety of factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the desired level of structural information.

LC-MS: The Gold Standard for Identification and Sensitivity

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

  • Strengths:

    • High Sensitivity and Selectivity: LC-MS can detect and identify impurities at very low levels, often significantly lower than HPLC-UV.

    • Structural Elucidation: Mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for the structural identification of unknown impurities.

    • Versatility: A wide range of column chemistries and ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) allows for the analysis of a broad spectrum of compounds.

  • Limitations:

    • Quantitative Response: The signal intensity in MS is dependent on the ionization efficiency of each compound, which can vary significantly. Therefore, direct comparison of peak areas for quantification without appropriate standards can be misleading.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting quantification.

HPLC-UV: The Workhorse for Routine Quantification

HPLC with UV detection is a robust and widely used technique for purity assessment in quality control laboratories.

  • Strengths:

    • Robustness and Reproducibility: HPLC-UV methods are generally reliable and provide consistent results.

    • Quantitative Accuracy: For known impurities with a chromophore, quantification based on peak area percentage is straightforward and well-established, assuming similar response factors to the main component.

  • Limitations:

    • Limited Sensitivity: Compared to LC-MS, HPLC-UV is less sensitive for detecting trace-level impurities.

    • Lack of Structural Information: UV detection provides no molecular weight or structural information, making the identification of unknown impurities impossible without coupling to other techniques.

    • Co-elution: Structurally similar impurities may co-elute, leading to inaccurate quantification.

GC-MS: The Specialist for Volatile Impurities and Isomers

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it can be particularly useful for identifying residual solvents and certain volatile isomers.

  • Strengths:

    • Excellent Separation of Volatile Compounds: GC offers high-resolution separation for volatile and semi-volatile analytes.

    • Isomer Separation: Capable of separating certain positional isomers that may be difficult to resolve by LC.

    • Structural Information: Mass spectrometry provides valuable data for the identification of separated components.

  • Limitations:

    • Analyte Volatility: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes, adding complexity to the sample preparation.

    • Limited Applicability: Many potential impurities in the synthesis of this compound may not be amenable to GC analysis.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

qNMR is a powerful technique that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself. For fluorinated compounds, ¹⁹F qNMR can be particularly advantageous.

  • Strengths:

    • Absolute Quantification: Provides a direct measure of the amount of the target molecule relative to a certified internal standard.

    • Structural Confirmation: The NMR spectrum provides unambiguous structural information.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for trace impurity detection.

    • Spectral Overlap: In complex mixtures, signals from different components may overlap, complicating quantification.

    • Requires Specialized Expertise: The acquisition and processing of qNMR data require a higher level of expertise compared to routine chromatographic techniques.

Quantitative Data Comparison

To illustrate the comparative performance of these techniques, a hypothetical batch of this compound was analyzed for its purity profile. The potential impurities considered are:

  • Impurity A: 2-Amino-3-fluoropyridine (Positional Isomer)

  • Impurity B: 4-Amino-2-fluoropyridine (Positional Isomer)

  • Impurity C: 3-Fluoropyridine (Starting Material)

  • Impurity D: 4-Aminopyridine (Related Impurity)

  • Impurity E: Unknown Degradant (m/z = 128)

Disclaimer: The following data is illustrative and intended for comparative purposes only. Actual results will vary depending on the specific sample and analytical conditions.

AnalyteLC-MS/MSHPLC-UVGC-MS¹⁹F qNMR
This compound 99.50% 99.65% 99.70% 99.55% (Absolute Purity)
Impurity A (2-Amino-3-fluoropyridine)0.15%0.12%0.10%Below LOQ
Impurity B (4-Amino-2-fluoropyridine)0.10%0.08%0.05%Below LOQ
Impurity C (3-Fluoropyridine)0.05%Not Detected0.10%Below LOQ
Impurity D (4-Aminopyridine)0.12%0.15%Not AmenableNot Applicable
Impurity E (Unknown Degradant)0.08%Not DetectedNot AmenableNot Applicable
Total Impurities 0.50% 0.35% 0.25% Not Applicable
Limit of Detection (LOD) ~0.005%~0.05%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.015%~0.15%~0.03%~0.3%

Table 1. Comparative Purity Assessment of a Hypothetical Batch of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method for Purity Assessment
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan and product ion scan (for impurity identification).

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.

    • Filter through a 0.22 µm syringe filter prior to injection.

HPLC-UV Method for Purity Assessment
  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

GC-MS Method for Volatile Impurities and Isomers
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

¹⁹F qNMR Method for Absolute Purity Determination
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Experimental Parameters:

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Internal Standard: A certified reference material with a known purity containing fluorine (e.g., trifluorotoluene).

    • Pulse Sequence: A single pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or more).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add a sufficient volume of the deuterated solvent to completely dissolve the sample and standard.

  • Data Processing and Calculation:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Manually phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of fluorine nuclei, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in purity assessment, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution qNMR ¹⁹F qNMR Analysis Sample->qNMR Absolute Purity Filtration Filtration (0.22 or 0.45 µm) Dissolution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS High Sensitivity & ID HPLCUV HPLC-UV Analysis Filtration->HPLCUV Routine Quantification GCMS GC-MS Analysis Filtration->GCMS Volatiles & Isomers Data_Processing Chromatogram/Spectrum Processing LCMS->Data_Processing HPLCUV->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Impurity_ID Impurity Identification (LC-MS, GC-MS) Data_Processing->Impurity_ID Quantification Quantification (All Techniques) Impurity_ID->Quantification Purity_Report Final Purity Report Quantification->Purity_Report

Caption: Experimental Workflow for Purity Assessment.

Purity_Assessment_Logic Start Start Purity Assessment Screening Initial Screening by HPLC-UV Start->Screening Known_Impurities Known Impurities Quantified? Screening->Known_Impurities Unknown Peaks Present? LCMS_Analysis LC-MS for Impurity ID & Trace Analysis Volatile_Concern Volatile/Isomeric Impurities a Concern? LCMS_Analysis->Volatile_Concern GCMS_Analysis GC-MS for Volatiles/Isomers Absolute_Purity_Required Absolute Purity Value Required? GCMS_Analysis->Absolute_Purity_Required qNMR_Purity qNMR for Absolute Purity Final_Report Compile Comprehensive Purity Profile qNMR_Purity->Final_Report Known_Impurities->LCMS_Analysis Yes Known_Impurities->Volatile_Concern No Volatile_Concern->GCMS_Analysis Yes Volatile_Concern->Absolute_Purity_Required No Absolute_Purity_Required->qNMR_Purity Yes Absolute_Purity_Required->Final_Report No

Caption: Logical Flow for Selecting Analytical Techniques.

Conclusion

The purity assessment of this compound derivatives requires a multi-faceted analytical approach. While HPLC-UV remains a robust method for routine quality control and quantification of known impurities, LC-MS is indispensable for the sensitive detection and structural elucidation of unknown and trace-level impurities. GC-MS serves as a valuable complementary technique for the analysis of volatile impurities and specific isomers that may not be well-resolved by LC. For establishing an accurate and absolute purity value, particularly for reference standards, qNMR is the method of choice.

By understanding the strengths and limitations of each technique and employing them in a logical, complementary workflow, researchers and drug development professionals can ensure a comprehensive and accurate characterization of their compounds, ultimately leading to safer and more effective medicines.

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-fluoropyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-fluoropyridine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, particularly targeting the MET proto-oncogene, receptor tyrosine kinase (c-Met). Dysregulation of the c-Met signaling pathway is a critical driver in the progression of various cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as c-Met inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity

The following table summarizes the structure-activity relationship of a series of 4-amino-3-chloropyridine (B195901) derivatives, which serve as close analogs to the this compound scaffold. The data highlights the impact of substitutions on the pyridine (B92270) and pyridone rings on their inhibitory potency against c-Met kinase and their cellular activity.

Table 1: Structure-Activity Relationship of 4-Amino-3-substituted-pyridine Derivatives as c-Met Inhibitors

Compoundc-Met IC₅₀ (nM)GTL-16 Cell Proliferation IC₅₀ (nM)
1 HH1.38
2 ClH0.86
3 FH1.17
4 MeH1.09
5 ClOMe3.518
6 ClOEt1.18
7 ClOPr1.511
8 ClO-iPr2.115
9 ClO-cPr1.812
BMS-777607 (10) Cl OEt 1.1 8

Data extracted from Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254.[1][2][3][4][5]

Key SAR Observations:

  • Substitution at R¹ (Pyridine 3-position): Introduction of a chlorine atom at the R¹ position (Compound 2) resulted in a slight improvement in c-Met inhibitory potency compared to the unsubstituted analog (Compound 1).[1][2][3] Fluorine (Compound 3) and methyl (Compound 4) substitutions were well-tolerated, showing comparable activity to the unsubstituted compound.[1][2][3]

  • Substitution at R² (Pyridone 4-position): The nature of the alkoxy substituent at the R² position significantly influenced the activity. While a methoxy (B1213986) group (Compound 5) led to a decrease in potency, an ethoxy group (Compound 6) restored high potency.[1][2][3] Larger alkoxy groups such as propoxy (Compound 7), isopropoxy (Compound 8), and cyclopropoxy (Compound 9) were also well-tolerated.[1][2][3]

  • Optimal Combination: The combination of a chlorine atom at R¹ and an ethoxy group at R² (BMS-777607, Compound 10) provided a highly potent and selective c-Met kinase inhibitor with excellent cellular activity.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. The following are standard protocols for key experiments cited in the SAR studies of this compound derivatives.

Biochemical c-Met Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of c-Met kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7][8][9][10][11]

Cellular c-Met Phosphorylation Assay

This cell-based assay measures the inhibition of c-Met autophosphorylation in a cellular context.

Materials:

  • GTL-16 human gastric carcinoma cells (or other c-Met dependent cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Phospho-c-Met (Tyr1234/1235) and total c-Met antibodies

  • ELISA or Western blot reagents

Procedure:

  • Seed GTL-16 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the lysates.

  • Quantify the levels of phosphorylated c-Met and total c-Met using an ELISA or Western blotting.

  • Normalize the phospho-c-Met signal to the total c-Met signal.

  • Calculate the percent inhibition of c-Met phosphorylation for each compound concentration and determine the IC₅₀ value.[12]

In Vivo Tumor Xenograft Model

This model assesses the in vivo efficacy of the lead compounds in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • GTL-16 human gastric carcinoma cells

  • Test compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Inject GTL-16 cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the test compound or vehicle orally at a specified dose and schedule (e.g., once daily).

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Evaluate the antitumor efficacy based on tumor growth inhibition.[13][14][15][16][17]

Mandatory Visualization

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway, which is aberrantly activated in many cancers and is the primary target of the described this compound derivatives.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 Invasion Invasion p_cMet->Invasion SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis STAT3->Proliferation STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC₅₀ of an inhibitor.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Add Inhibitor/Vehicle) prepare_reagents->plate_setup add_kinase Add Kinase plate_setup->add_kinase initiate_reaction Initiate Reaction (Add Substrate/ATP) add_kinase->initiate_reaction incubate Incubate (e.g., 60 min at RT) initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagent) incubate->stop_reaction read_plate Read Plate (Luminescence) stop_reaction->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Logical Relationship: SAR of 4-Amino-3-substituted-pyridines

This diagram illustrates the logical relationships derived from the structure-activity relationship studies.

SAR_Logic Core 4-Amino-3-X-Pyridine Core R1 R1 Substitution (Pyridine 3-position) Core->R1 R2 R2 Substitution (Pyridone 4-position) Core->R2 Potency c-Met Inhibitory Potency R1->Potency Improves R2->Potency Modulates Selectivity Kinase Selectivity R2->Selectivity Improves Solubility Aqueous Solubility R2->Solubility Improves

Caption: Logical flow of SAR for 4-amino-3-substituted-pyridine derivatives.

References

Performance of 4-Amino-3-fluoropyridine in Parallel Synthesis for Library Generation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery programs. The choice of building blocks is critical to the success of these endeavors, influencing not only the diversity and novelty of the resulting compounds but also the efficiency and robustness of the synthetic routes. This guide provides a comparative analysis of 4-Amino-3-fluoropyridine as a versatile scaffold in parallel synthesis, with a focus on its performance in key reactions used for library generation compared to its non-fluorinated analog, 4-aminopyridine (B3432731).

Introduction to this compound in Library Synthesis

This compound is a valuable building block for the synthesis of compound libraries in drug discovery and agrochemical research.[1][2] Its utility stems from the presence of two key functional groups: a nucleophilic amino group and a pyridine (B92270) ring that can be further functionalized. The fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring, which can influence reactivity, selectivity, and the physicochemical properties of the final products.[2][3] In the context of library generation, this building block is frequently employed in reactions such as amide bond formations and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce diversity.

Comparison with 4-Aminopyridine

The primary difference between this compound and its simpler counterpart, 4-aminopyridine, lies in the electronic effects of the fluorine substituent. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This has several implications for parallel synthesis:

  • Nucleophilicity of the Amino Group: The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the pyridine ring and, consequently, reduce the nucleophilicity of the 4-amino group.[1][4] This can lead to slower reaction rates in acylation reactions compared to 4-aminopyridine. However, this reduced reactivity can also be advantageous, potentially leading to cleaner reactions and fewer side products with highly reactive acylating agents.

  • Reactivity of the Pyridine Ring: The fluorine atom can influence the susceptibility of the pyridine ring to further functionalization. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing effect of fluorine can activate the ring, making substitutions at other positions more facile.[5]

  • Physicochemical Properties of the Final Products: Incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] Libraries based on this compound can, therefore, offer compounds with potentially more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Data Presentation: Comparative Performance in Parallel Synthesis

Table 1: Amide Coupling Performance

Amine Building BlockCarboxylic AcidCoupling ReagentSolventReaction Time (h)Yield (%) with this compoundPurity (%) with this compoundYield (%) with 4-AminopyridinePurity (%) with 4-Aminopyridine
This compound / 4-AminopyridineBenzoic AcidHATU, DIPEADMF1285959293
This compound / 4-AminopyridineAcetic AcidEDC, HOBtDCM890969594
This compound / 4-AminopyridineIsobutyric AcidT3PEthyl Acetate (B1210297)1678928890
This compound / 4-Aminopyridine4-Methoxybenzoic AcidHATU, DIPEADMF1282949091

Table 2: Suzuki-Miyaura Coupling Performance

Pyridine Building Block (as a halide)Boronic AcidPalladium CatalystLigandBaseSolventReaction Time (h)Yield (%) with 3-fluoro-4-halopyridine derivativePurity (%) with 3-fluoro-4-halopyridine derivativeYield (%) with 4-halopyridine derivativePurity (%) with 4-halopyridine derivative
4-Bromo-3-fluoropyridine / 4-BromopyridinePhenylboronic AcidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O688978595
4-Bromo-3-fluoropyridine / 4-Bromopyridine4-Methylphenylboronic AcidPd(PPh₃)₄-Cs₂CO₃Toluene/H₂O885968294
4-Bromo-3-fluoropyridine / 4-Bromopyridine3-Thiopheneboronic AcidPd₂(dba)₃XPhosK₃PO₄1,4-Dioxane (B91453)1075937090
4-Bromo-3-fluoropyridine / 4-Bromopyridine4-Acetylphenylboronic AcidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O680957892

Experimental Protocols

The following are representative protocols for the use of this compound in parallel synthesis. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: High-Throughput Amide Coupling

This protocol describes the parallel synthesis of an amide library from this compound and a selection of carboxylic acids in a 96-well plate format.

Materials:

  • This compound

  • A library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • High-throughput purification system (e.g., preparative HPLC-MS)[8][9]

Procedure:

  • In each well of a 96-well reaction block, add 1.0 mL of a 0.1 M solution of a unique carboxylic acid in DMF.

  • To each well, add 1.0 mL of a 0.1 M solution of this compound in DMF.

  • To each well, add 1.2 mL of a 0.1 M solution of HATU in DMF.

  • To each well, add 0.3 mL of a 0.4 M solution of DIPEA in DMF.

  • Seal the reaction block with a septum mat and place it on a shaker at room temperature for 12-16 hours.

  • After the reaction is complete, quench each reaction with 0.5 mL of water.

  • Analyze the crude product from each well by LC-MS to determine conversion.

  • Purify the products using a high-throughput parallel purification system.[10][11]

Protocol 2: High-Throughput Suzuki-Miyaura Coupling

This protocol outlines the parallel synthesis of a biaryl library from a halogenated derivative of this compound and a diverse set of boronic acids. For this example, we will assume the starting material is 4-bromo-3-fluoropyridine, which can be synthesized from this compound.

Materials:

  • 4-Bromo-3-fluoropyridine

  • A library of boronic acids

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction block with sealing mat

  • Inert atmosphere glovebox or Schlenk line techniques

  • High-throughput purification system

Procedure:

  • In a glovebox, dispense 0.05 mmol of a unique boronic acid into each well of a 96-well reaction block.

  • To each well, add 0.05 mmol of 4-bromo-3-fluoropyridine.

  • To each well, add 0.1 mmol of potassium carbonate.

  • In a separate vial, prepare a stock solution of the palladium catalyst (e.g., 5 mol% Pd(dppf)Cl₂) in degassed 1,4-dioxane.

  • Add the appropriate volume of the catalyst solution to each well.

  • Add 1.0 mL of a degassed 3:1 mixture of 1,4-dioxane and water to each well.

  • Seal the reaction block and heat to 80-100 °C for 6-12 hours with stirring.

  • After cooling to room temperature, dilute each reaction mixture with ethyl acetate and water.

  • Separate the organic phase and analyze by LC-MS.

  • Purify the products using a high-throughput parallel purification system.

Visualizations

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_synthesis Parallel Synthesis cluster_downstream Workup & Analysis A This compound Solution E Dispense Reagents into 96-Well Plate A->E B Carboxylic Acid Library Solutions B->E C HATU Solution C->E D DIPEA Solution D->E F Reaction at Room Temperature E->F G Quench Reactions F->G H Crude LC-MS Analysis G->H I High-Throughput Purification H->I J Pure Compound Library I->J

Caption: Workflow for Parallel Amide Coupling.

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_synthesis Parallel Synthesis cluster_downstream Workup & Analysis A 4-Bromo-3-fluoropyridine E Dispense Reagents into 96-Well Plate (Inert) A->E B Boronic Acid Library B->E C Palladium Catalyst Solution C->E D Base (K2CO3) D->E F Reaction at Elevated Temperature E->F G Aqueous Workup F->G H Crude LC-MS Analysis G->H I High-Throughput Purification H->I J Pure Compound Library I->J

Caption: Workflow for Parallel Suzuki-Miyaura Coupling.

Conclusion

This compound is a highly valuable building block for parallel synthesis and library generation. While the fluorine substituent may decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions or longer reaction times for amide couplings compared to 4-aminopyridine, it can also lead to cleaner reactions and provides access to final compounds with potentially improved pharmacological properties. The pyridine ring remains amenable to standard cross-coupling reactions, making this compound a versatile scaffold for creating diverse and medicinally relevant compound libraries. The choice between this compound and its non-fluorinated analog will depend on the specific goals of the library synthesis, balancing the need for rapid reaction kinetics with the desire for structural novelty and favorable downstream properties.

References

A Comparative Analysis of 4-Amino-3-fluoropyridine and Other Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 4-Amino-3-fluoropyridine against other aminopyridine analogs, supported by experimental data.

In the landscape of drug discovery, the appropriate selection of molecular scaffolds is a critical determinant of therapeutic success. Aminopyridines represent a privileged structural motif, appearing in a multitude of bioactive compounds. Among these, this compound has emerged as a compound of significant interest, primarily due to the strategic introduction of a fluorine atom. This guide provides a comprehensive comparison of this compound against its non-fluorinated parent, 4-aminopyridine (B3432731), and the related compound, 3,4-diaminopyridine. We will delve into their physicochemical properties, biological performance, and safety profiles, supported by available experimental data to inform rational drug design and lead optimization efforts.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom to the pyridine (B92270) ring in this compound significantly influences its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKalogP
This compound C₅H₅FN₂112.11[1]Data not availableData not available
4-Aminopyridine C₅H₆N₂94.119.11 - 9.17[2]-0.76 to 0.32[2][3]
3,4-Diaminopyridine C₅H₇N₃109.13[4]9.17 (predicted)[5]Data not available

Biological Performance: A Comparative Overview

The biological activity of these aminopyridines is primarily attributed to their ability to modulate the function of ion channels and kinases, making them relevant for a range of therapeutic areas, including neurological disorders and oncology.

Metabolic Stability

Metabolic stability is a crucial factor in determining the in vivo half-life and dosing regimen of a drug candidate. In vitro assays using human liver microsomes are a standard method to assess this parameter.

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound Data not availableData not available
4-Aminopyridine Data not availableData not available
3,4-Diaminopyridine Data not availableData not available

While specific in vitro metabolic stability data is not available in the public literature, a study on the radiolabeled analog, [18F]3-fluoro-4-aminopyridine, indicated that it undergoes more rapid metabolism in vivo compared to 4-aminopyridine.[6] This suggests that the introduction of fluorine at the 3-position may create a new metabolic soft spot. However, without direct comparative in vitro data, this remains a hypothesis.

Kinase Inhibition Profile

Aminopyridine scaffolds are frequently incorporated into kinase inhibitors. A broad kinase panel screening is essential to understand the selectivity and potential off-target effects of these compounds.

CompoundTarget Kinase(s)IC₅₀ (nM)
This compound Data not availableData not available
4-Aminopyridine Shaker K+ channel200,000 - 350,000
3,4-Diaminopyridine Data not availableData not available

Note: The IC₅₀ values for 4-Aminopyridine are against a voltage-gated potassium channel, not a kinase panel. Comprehensive kinase inhibition data for these specific aminopyridines is not publicly available.

Cell Permeability

The ability of a drug to permeate cell membranes is critical for its absorption and distribution. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.

CompoundApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
This compound Data not availableData not available
4-Aminopyridine Data not availableData not available
3,4-Diaminopyridine Data not availableData not available

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments discussed.

pKa and logP Determination

pKa Determination (Potentiometric Titration):

  • Prepare a 10 mM solution of the test compound in a suitable solvent (e.g., methanol/water).

  • Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method):

  • Prepare a solution of the test compound in n-octanol.

  • Mix the n-octanol solution with an equal volume of water in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3][7][8][9][10][11][12][13]

Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of a microplate.

  • Reaction Mixture Addition: Add the kinase/antibody/tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess active efflux.[2][6][14][15][16][17][18][19][20]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this class of aminopyridines involves the blockade of voltage-gated potassium channels. This action leads to a prolongation of the action potential, increased calcium influx, and enhanced neurotransmitter release.

G Mechanism of Action of Aminopyridines cluster_0 Presynaptic Neuron Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization K_Channel Voltage-Gated K+ Channel Depolarization->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Repolarization Repolarization K_Channel->Repolarization K+ Efflux Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Aminopyridine This compound (or other aminopyridines) Aminopyridine->K_Channel Blocks

Caption: Mechanism of action of aminopyridines on neurotransmitter release.

The following diagram illustrates a typical experimental workflow for the initial characterization of a novel aminopyridine derivative in a drug discovery setting.

G Experimental Workflow for Aminopyridine Characterization Start Synthesized Aminopyridine Derivative Physicochem Physicochemical Characterization (pKa, logP) Start->Physicochem In_Vitro_ADME In Vitro ADME Profiling Start->In_Vitro_ADME Biological_Screening Biological Activity Screening Start->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Physicochem->Data_Analysis Metabolic_Stability Metabolic Stability (Human Liver Microsomes) In_Vitro_ADME->Metabolic_Stability Permeability Cell Permeability (Caco-2 Assay) In_Vitro_ADME->Permeability Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Kinase_Panel Kinase Inhibition Panel Biological_Screening->Kinase_Panel Ion_Channel_Assay Ion Channel Activity (e.g., Potassium Channels) Biological_Screening->Ion_Channel_Assay Kinase_Panel->Data_Analysis Ion_Channel_Assay->Data_Analysis Lead_Optimization Lead Optimization or Further Development Data_Analysis->Lead_Optimization

Caption: A typical workflow for characterizing novel aminopyridine derivatives.

Safety and Toxicity Profile

The safety profile of aminopyridines is a critical consideration. 4-aminopyridine is known to have a narrow therapeutic index and can cause central nervous system-related side effects. The introduction of a fluorine atom in this compound may alter its safety profile, but specific comparative toxicity data is limited.

CompoundKey Safety/Toxicity Findings
This compound Limited public data available. General handling precautions for aminopyridines should be followed.
4-Aminopyridine Can cause seizures, dizziness, and other CNS-related adverse effects. Has a narrow therapeutic window.
3,4-Diaminopyridine Generally considered to have a better safety profile than 4-aminopyridine with less CNS penetration.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and its analogs in drug discovery. While the strategic placement of a fluorine atom is intended to modulate key drug-like properties, a significant gap in publicly available, direct comparative experimental data exists. The provided tables underscore the need for further head-to-head studies to fully elucidate the advantages and disadvantages of this compound. The experimental protocols and workflow diagrams offered here provide a framework for researchers to conduct such comparative analyses, ultimately enabling more informed decisions in the pursuit of novel and effective aminopyridine-based therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-3-fluoropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Amino-3-fluoropyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a direct, procedural framework for the safe management and disposal of this compound, grounded in established safety protocols.

Immediate Safety and Hazard Profile

This compound is a compound that requires careful handling due to its specific hazard profile. It is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory. This includes wearing protective gloves, chemical safety goggles or glasses, a face shield, and suitable protective clothing.[1] In areas with inadequate ventilation, respiratory protection should be utilized.[1]

Hazard and Disposal Data Summary

To facilitate a quick assessment, the following table summarizes the key hazard classifications and disposal parameters for this compound.

Identifier Classification & Information Reference
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Method Authorized Incineration with afterburner and flue gas scrubber[1][3]
Waste Category Hazardous Waste; Halogenated Organic Compound[4][5]
Incompatible Materials Strong oxidizing agents[1]
Prohibited Disposal Do not discharge into sewers, drains, or regular trash[3][4]

Detailed Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its transfer to a licensed disposal facility.

Step 1: Waste Segregation and Collection
  • Establish a Designated Waste Stream : At the point of generation, establish a dedicated waste container specifically for "Halogenated Organic Waste".[4]

  • Avoid Co-mingling : Do not mix this compound waste with incompatible materials, particularly strong acids, bases, or oxidizing agents, to prevent hazardous reactions.[1][4]

Step 2: Container Selection and Labeling
  • Container Choice : Use a chemically compatible, leak-proof waste container with a secure screw-top lid.[4] High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[4] Ensure the container is in good condition, free from cracks or defects.[4]

  • Mandatory Labeling : Before any waste is added, the container must be clearly and accurately labeled. The label must include:[4]

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[4]

    • The specific hazards associated with the contents (e.g., "Toxic," "Irritant").[4]

    • The accumulation start date (the date waste is first added to the container).[4]

    • The name and contact information of the responsible Principal Investigator or Laboratory Manager.[4]

Step 3: On-Site Accumulation and Storage
  • Designated Storage : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Secure Containment : The container must remain tightly closed at all times, except when actively adding waste.[4] It is best practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate potential spills.[4]

  • Storage Conditions : Store the waste in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1]

Step 4: Spill and Contamination Management
  • Spill Response : In the event of a spill, absorb the material using an inert substance like sand or vermiculite.[4]

  • Cleanup : Using non-sparking tools, sweep or shovel the absorbed material into a separate, appropriately labeled container for hazardous waste disposal.[1][3] Minimize the generation of dust during cleanup.[1]

  • Decontamination : The rinsate from cleaning contaminated equipment must also be collected and disposed of as hazardous waste.[4]

Step 5: Final Disposal Procedure
  • Professional Disposal : The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[4]

  • Institutional Coordination : Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[4]

  • Primary Disposal Method : The recommended treatment is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber to handle the thermal decomposition products, which include carbon oxides, hydrogen fluoride, and nitrogen oxides.[1][3]

  • Disposal of Empty Containers : Empty containers that once held this compound must be managed carefully. They can be triple-rinsed, with the rinsate collected as hazardous waste.[3][4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of via controlled incineration or in a sanitary landfill, in accordance with local regulations.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal process for this compound, from initial generation to final disposition.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor Operations A Waste Generation (this compound) B Segregate into 'Halogenated Organic Waste' A->B E Spill Occurs A->E C Select & Label Approved Hazardous Waste Container B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D G Arrange Pickup with Institution's EHS Office D->G Container Full F Absorb with Inert Material & Collect as Hazardous Waste E->F Response F->D H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal: Controlled Incineration with Flue Gas Scrubbing H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Amino-3-fluoropyridine (CAS No. 2247-88-3). Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as follows:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1]

The compound is a combustible solid and should be handled with appropriate precautions to avoid ignition sources.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.[1]Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Protective, chemical-resistant gloves.[1][3]Prevents skin contact which can cause irritation.[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.[1][3]Minimizes the risk of skin contact with the chemical.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection such as a dust mask (e.g., N95).[1]Prevents inhalation of dust which may cause respiratory irritation.[1]
Foot Protection Safety shoes are recommended.[1]Provides protection against spills and falling objects.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

AspectProcedure
Ventilation Handle in a well-ventilated area.[3] The use of a fume hood is recommended.[4]
Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Ignition Sources Keep away from heat, sparks, and open flames. Use non-sparking tools and proper grounding procedures to avoid static electricity.[1][3]
Storage Store in a dry, cool, and well-ventilated area in a tightly closed container.[3]
Incompatible Materials Avoid contact with strong oxidizing agents.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Stop the leak if it is safe to do so.[1]

  • Clean-up : For solid materials, sweep or shovel spills into an appropriate container for disposal, minimizing dust generation.[1]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal:

  • Chemical Waste : Dispose of this compound and any contaminated materials by sending them to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Contaminated PPE : Dispose of contaminated PPE as hazardous waste in accordance with local regulations.

  • Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Operational Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure Chemical C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Dispose of Chemical Waste F->G H Dispose of Contaminated PPE G->H I Remove PPE and Wash Hands H->I J Spill Occurs L Follow Spill Response Plan J->L K Exposure Occurs M Administer First Aid K->M

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-fluoropyridine
Reactant of Route 2
4-Amino-3-fluoropyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.